molecular formula C10H8F2O3 B176084 Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate CAS No. 185302-85-6

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Cat. No.: B176084
CAS No.: 185302-85-6
M. Wt: 214.16 g/mol
InChI Key: SHYGKBSEUWXPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate (CAS 185302-85-6) is a high-value β-ketoester intermediate with significant applications in medicinal chemistry and pharmaceutical research. This compound is a critical building block in the synthesis of complex heterocyclic molecules, particularly in the development of novel fluoroquinolone derivatives . Research has explored its use in creating compounds that act as catalytic inhibitors of human topoisomerase I (hTopoI), a mechanism of action being investigated for the development of new anti-cancer agents . These novel N-1 biphenyl fluoroquinolones are designed to intercalate into DNA, inhibiting the catalytic activity of hTopoI without causing DNA breaks, a profile that may offer advantages over traditional topoisomerase poisons . The structural features of this compound, specifically the difluorophenyl group and the reactive β-ketoester moiety, make it a versatile precursor for further chemical modifications aimed at drug discovery . It is also referenced in patents concerning the preparation of various pharmaceutically active compounds . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYGKBSEUWXPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374283
Record name Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185302-85-6
Record name Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate. The information is intended for professionals in the fields of chemical research and pharmaceutical development.

Core Chemical Information

This compound is a fluorinated aromatic beta-keto ester. The presence of the difluorophenyl group makes it a valuable building block in medicinal chemistry, particularly for the synthesis of active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the fluorine atoms can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, properties that are often fine-tuned in drug design.[1]

Chemical Structure

The molecular structure consists of a 2,4-difluorophenyl ring attached to a three-carbon propanoate chain, with a ketone at the C3 position and a methyl ester at the C1 position.

Caption: 2D Chemical Structure of the title compound.

Physicochemical and Spectroscopic Data

Table 1: Chemical Identifiers and Properties of Analogous Compounds

Property Value (Analogous Compound) Reference Compound
IUPAC Name Methyl 3-(4-fluorophenyl)-3-oxopropanoate Methyl 3-(4-fluorophenyl)-3-oxopropanoate
CAS Number 63131-29-3 Methyl 3-(4-fluorophenyl)-3-oxopropanoate[2]
Molecular Formula C10H9FO3 Methyl 3-(4-fluorophenyl)-3-oxopropanoate[2]
Molecular Weight 196.18 g/mol Methyl 3-(2-fluorophenyl)-3-oxopropanoate[3]
Molecular Formula C11H10F2O3 Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate[4]

| Molecular Weight | 214.17 g/mol | Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate[5] |

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Chemical Shifts / Peaks
¹H NMR Aromatic protons (multiplets, ~7.0-8.0 ppm), Methylene protons (-CH₂-, singlet, ~4.0 ppm), Methyl protons (-OCH₃, singlet, ~3.7 ppm).
¹³C NMR Carbonyl carbons (C=O, ~190 ppm and ~167 ppm), Aromatic carbons (~110-165 ppm, with C-F splitting), Methylene carbon (-CH₂-, ~45 ppm), Methyl carbon (-OCH₃, ~52 ppm).
IR (Infrared) C=O stretching (ketone, ~1710-1730 cm⁻¹), C=O stretching (ester, ~1735-1750 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), Aromatic C-H stretching (~3000-3100 cm⁻¹).

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 214.05. |

Note: Predicted data is based on standard chemical shift values and analysis of similar structures. Actual experimental data may vary.[6][7][8][9]

Synthesis and Experimental Protocols

While a specific protocol for this compound was not found, a common method for synthesizing β-keto esters is through a Claisen condensation reaction. An alternative and often high-yielding method involves the acylation of a malonic ester derivative followed by decarboxylation. A plausible synthetic route is detailed below.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from commercially available reagents: 2,6-difluorobenzoyl chloride and the potassium salt of methyl malonate. This approach is adapted from similar syntheses of related compounds.[10]

G start Starting Materials: - Ethyl potassium malonate - 2,6-Difluorobenzoyl chloride step1 Step 1: Acylation React starting materials in an aprotic solvent (e.g., THF). start->step1 intermediate Intermediate Product: Diethyl 2-(2,6-difluorobenzoyl)malonate step1->intermediate step2 Step 2: Decarboxylation Heat the intermediate with an acid catalyst (e.g., p-toluenesulfonic acid) in water. intermediate->step2 purification Purification - Extraction - Column Chromatography step2->purification product Final Product: ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate purification->product

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the synthesis via acylation of a malonate ester, a robust method for generating β-keto esters.

Materials:

  • Methyl potassium malonate

  • 2,4-Difluorobenzoyl chloride

  • Magnesium chloride (MgCl₂)

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: To a dry, nitrogen-flushed round-bottom flask, add methyl potassium malonate (1.1 equivalents) and anhydrous acetonitrile. Stir the suspension.

  • Acylation: Add triethylamine (2.5 equivalents) and magnesium chloride (1.1 equivalents) to the suspension. Stir at room temperature for 1-2 hours. Cool the mixture to 0°C in an ice bath.

  • Reactant Addition: Slowly add a solution of 2,4-difluorobenzoyl chloride (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of 1 M HCl until the pH is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude intermediate (a substituted malonic ester).

  • Decarboxylation: To the crude intermediate, add a mixture of water and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux (around 100-110°C) for 4-6 hours until gas evolution (CO₂) ceases.

  • Final Purification: After cooling, extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the final product, this compound, by silica gel column chromatography.

Applications in Drug Development

Fluorinated compounds are of significant interest in medicinal chemistry due to their ability to modulate key drug properties. The trifluoromethyl group, for instance, is a crucial component in modern drug design, affecting lipophilicity, metabolic stability, and binding affinity.[1][11] Similarly, the 2,4-difluorophenyl motif is present in several important drugs.

Compounds like this compound serve as key intermediates or building blocks for more complex molecules. For example, structurally related compounds are used in the synthesis of the antifungal drug Voriconazole and the diabetes medication Sitagliptin.[12][13]

cluster_Core Core Compound cluster_Process Process cluster_Application Application cluster_Goal Goal A Methyl 3-(2,4-difluorophenyl) -3-oxopropanoate B Chemical Synthesis (Multi-step reactions) A->B is a building block for C Active Pharmaceutical Ingredients (APIs) B->C produces D Drug Development (e.g., Antifungals, Antidiabetics) C->D are used in

Caption: Role in the pharmaceutical development pipeline.

The versatility of the β-keto ester functionality allows for a wide range of subsequent chemical transformations, making this compound a valuable starting point for creating libraries of potential drug candidates.

Safety and Handling

Safety data for the specific title compound is unavailable. The following guidelines are based on safety data sheets for structurally related and functionally similar chemicals.[14][15][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile), safety glasses with side shields or goggles, and a lab coat.[15] Work should be conducted in a well-ventilated area or under a chemical fume hood.[14]

  • Handling: Avoid contact with skin, eyes, and clothing.[16] Do not ingest or inhale. Keep away from heat, sparks, and open flames.[15] Handle in accordance with good industrial hygiene and safety practices.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep away from strong oxidizing agents and strong bases.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[16]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[16]

Always consult the specific Safety Data Sheet (SDS) for the material before handling.

References

Technical Guide: Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 185302-85-6

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate, a key chemical intermediate in pharmaceutical synthesis. The document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and its significant role in the development of antifungal agents.

Core Physicochemical Data

This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its quantitative data are summarized below for ease of reference and comparison.

PropertyValue
CAS Number 185302-85-6
Molecular Formula C₁₀H₈F₂O₃
Molecular Weight 214.17 g/mol
IUPAC Name This compound
Canonical SMILES COC(=O)CC(=O)C1=C(C=C(C=C1)F)F
Physical Description Solid

Significance in Drug Development

This compound is a pivotal intermediate in the synthesis of the triazole antifungal drug, Voriconazole.[1] Voriconazole is a broad-spectrum antifungal agent used to treat serious and invasive fungal infections. The synthesis of Voriconazole involves a multi-step process where this β-ketoester plays a crucial role in constructing the core structure of the final active pharmaceutical ingredient (API).[2][3]

While the primary recognized role of this compound is as a synthetic intermediate, its inherent reactivity as a β-ketoester makes it a versatile substrate for various chemical transformations. The presence of the difluorophenyl moiety is a common feature in many modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity.

Currently, there is no direct evidence to suggest that this compound itself is involved in specific biological signaling pathways. Its significance lies in its role as a precursor to pharmacologically active molecules.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a critical step in the overall synthesis of Voriconazole. The following is a representative experimental protocol derived from the broader synthesis of related β-ketoesters.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_intermediates Intermediate cluster_product Product 2,4-Difluorobenzoyl_chloride 2,4-Difluorobenzoyl chloride Acyl_Meldrums_acid Acyl Meldrum's acid intermediate 2,4-Difluorobenzoyl_chloride->Acyl_Meldrums_acid Acylation Meldrums_acid Meldrum's acid Meldrums_acid->Acyl_Meldrums_acid Pyridine Pyridine DCM Dichloromethane (DCM) Methanolysis Methanolysis (Reflux) Target_Molecule This compound Acyl_Meldrums_acid->Target_Molecule Methanolysis

Caption: Synthetic pathway for this compound.

Materials:

  • 2,4-Difluorobenzoyl chloride

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (anhydrous)

  • Hydrochloric acid (1M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

Step 1: Acylation of Meldrum's Acid

  • In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the flask in an ice bath.

  • Add anhydrous pyridine (2.0 equivalents) dropwise to the stirred solution.

  • Slowly add a solution of 2,4-difluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled mixture over 30-60 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash successively with cold 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude acyl Meldrum's acid intermediate. This intermediate is typically used in the next step without further purification.

Step 2: Methanolysis

  • Transfer the crude acyl Meldrum's acid intermediate to a round-bottom flask.

  • Add anhydrous methanol to the flask.

  • Heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final product, involving key chemical transformations.

Workflow Start Start: Prepare Reactants (2,4-Difluorobenzoyl chloride, Meldrum's acid) Acylation Step 1: Acylation Reaction - Dissolve Meldrum's acid in DCM - Cool to 0-5°C - Add Pyridine - Add 2,4-Difluorobenzoyl chloride Start->Acylation Workup1 Aqueous Workup - Wash with 1M HCl, NaHCO₃, Brine - Dry and Concentrate Acylation->Workup1 Methanolysis Step 2: Methanolysis - Reflux in Methanol Workup1->Methanolysis Workup2 Aqueous Workup & Purification - Wash with Water, Brine - Dry and Concentrate - Purify (e.g., Column Chromatography) Methanolysis->Workup2 End End Product: This compound Workup2->End

Caption: Experimental workflow for the synthesis of the target molecule.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a key building block in the synthesis of various pharmaceutical compounds, particularly in the development of antifungal agents and other therapeutic molecules. Its β-ketoester functionality serves as a versatile handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid in laboratory-scale and process development.

Introduction

The synthesis of fluorinated organic molecules is of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart to a molecule, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound, a β-ketoester, is a valuable intermediate in the synthesis of complex heterocyclic structures. This guide will focus on the most common and efficient methods for its preparation.

Synthetic Routes and Methodologies

The synthesis of this compound can be primarily achieved through two effective strategies: Claisen condensation and acylation of malonic acid derivatives.

Route 1: Claisen-type Condensation

This classical approach involves the condensation of a methyl ester of a 2,4-difluorophenyl-substituted acetic acid with a suitable methylating agent in the presence of a strong base. A more common variant involves the reaction of a 2,4-difluoroacetophenone with a carbonate, such as dimethyl carbonate or diethyl carbonate, in the presence of a strong base like sodium hydride.

A general procedure for this type of reaction involves the slow addition of a 2,4-difluoro-substituted ketone to a suspension of sodium hydride in a suitable solvent like dry tetrahydrofuran (THF), followed by the addition of a carbonate. The reaction mixture is typically heated under reflux to drive the reaction to completion.[1]

Route 2: Acylation of Malonate Derivatives

A highly efficient method for the synthesis of β-ketoesters involves the acylation of a malonate derivative followed by decarboxylation. A common strategy is the acylation of a malonic acid half-ester or a similar C-H acidic compound. For instance, the synthesis of the analogous ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate is achieved by reacting ethyl potassium malonate with 2,6-difluorobenzoyl chloride.[2] This suggests a parallel route for the target molecule.

Another effective, related method utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). In this two-step process, 2,4-difluorobenzoyl chloride is first reacted with Meldrum's acid in the presence of a base like pyridine. The resulting acyl Meldrum's acid intermediate is then subjected to methanolysis to yield the desired this compound.[3]

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the analogous synthetic methods, providing a basis for comparison.

RouteKey ReagentsBaseSolventTypical Reaction TimeTypical Yield
Claisen-type Condensation 2,4-Difluoroacetophenone, Diethyl CarbonateSodium Hydride (NaH)Tetrahydrofuran (THF)6 hours20-88% (for analogous compounds)[1]
Acylation of Malonate 2,4-Difluorobenzoyl Chloride, Ethyl Potassium Malonate----
Meldrum's Acid Route 2,4-Difluorobenzoyl Chloride, Meldrum's AcidPyridineDichloromethane (DCM)2-3 hours (acylation)High (not specified)[3]
Acyl Meldrum's Acid Intermediate, Methanol-Methanol2-4 hours (methanolysis)High (not specified)[3]

Detailed Experimental Protocols

Protocol for Claisen-type Condensation (Adapted from General Procedures)

Materials:

  • 2,4-Difluoroacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Tetrahydrofuran (THF)

  • Glacial acetic acid

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, a suspension of sodium hydride (1.2 equivalents) in dry THF is prepared under a nitrogen atmosphere.

  • Diethyl carbonate (1.5 equivalents) is added to the suspension.

  • A solution of 2,4-difluoroacetophenone (1.0 equivalent) in dry THF is added dropwise to the reaction mixture.

  • The reaction mixture is then heated to reflux and maintained for 6 hours.[1]

  • After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of glacial acetic acid, followed by 10% HCl.[1]

  • The aqueous phase is extracted three times with ethyl acetate.

  • The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.[1]

  • The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by flash column chromatography on silica gel.

Protocol for the Meldrum's Acid Route (Adapted from General Procedures)

Materials:

  • 2,4-Difluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Methanol

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Step 1: Synthesis of 2,4-Difluorobenzoyl Chloride

  • In a fume hood, charge a round-bottom flask with 2,4-difluorobenzoic acid and a magnetic stir bar.

  • Slowly add thionyl chloride (1.5 - 2.0 equivalents).

  • Heat the mixture to reflux (approximately 80 °C) for 2-3 hours until gas evolution ceases.[3]

  • Remove excess thionyl chloride by distillation to obtain crude 2,4-difluorobenzoyl chloride.

Step 2: Acylation of Meldrum's Acid

  • In a separate flask, dissolve Meldrum's acid (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath and add anhydrous pyridine (2.0 equivalents) dropwise.

  • Slowly add the crude 2,4-difluorobenzoyl chloride (1.1 equivalents) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction with 1M HCl and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield the acyl Meldrum's acid intermediate.[3]

Step 3: Methanolysis to Yield this compound

  • Transfer the crude intermediate to a round-bottom flask and add anhydrous methanol.

  • Heat the mixture to reflux and stir for 2-4 hours.[3]

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • The resulting crude product can be purified by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Claisen_Condensation 2,4-Difluoroacetophenone 2,4-Difluoroacetophenone Reaction_Mixture Claisen Condensation 2,4-Difluoroacetophenone->Reaction_Mixture Diethyl Carbonate Diethyl Carbonate Diethyl Carbonate->Reaction_Mixture NaH, THF NaH, THF NaH, THF->Reaction_Mixture This compound This compound Reaction_Mixture->this compound

Caption: Synthetic pathway via Claisen-type condensation.

Meldrums_Acid_Route cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Methanolysis 2,4-Difluorobenzoic_Acid 2,4-Difluorobenzoic_Acid SOCl2 SOCl2 2,4-Difluorobenzoic_Acid->SOCl2 Reflux 2,4-Difluorobenzoyl_Chloride 2,4-Difluorobenzoyl_Chloride SOCl2->2,4-Difluorobenzoyl_Chloride Pyridine_DCM Pyridine_DCM 2,4-Difluorobenzoyl_Chloride->Pyridine_DCM Meldrums_Acid Meldrums_Acid Meldrums_Acid->Pyridine_DCM Acyl_Intermediate Acyl Meldrum's Acid Intermediate Pyridine_DCM->Acyl_Intermediate Methanol Methanol Acyl_Intermediate->Methanol Reflux Final_Product Methyl 3-(2,4-difluorophenyl) -3-oxopropanoate Methanol->Final_Product

Caption: Synthesis of the target compound via the Meldrum's acid route.

References

The Pivotal Role of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the synthesis, applications, and significance of a key fluorinated building block.

In the landscape of contemporary drug discovery and development, fluorinated organic molecules hold a position of paramount importance. The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their metabolic stability, binding affinity, and pharmacokinetic profiles. Among the myriad of fluorinated building blocks, Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate has emerged as a critical intermediate, particularly in the synthesis of potent antifungal agents and other therapeutic molecules. This technical guide provides an in-depth analysis of its synthesis, core applications in medicinal chemistry, and detailed experimental protocols for its utilization.

Synthesis of a Versatile Intermediate

The primary and most industrially viable method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-catalyzed condensation of 2',4'-difluoroacetophenone with dimethyl carbonate. The strong base, typically sodium hydride or sodium methoxide, deprotonates the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of dimethyl carbonate.

An alternative, though less common, synthetic strategy involves the acylation of Meldrum's acid with 2,4-difluorobenzoyl chloride, followed by methanolysis to yield the desired β-ketoester. While effective, this route can be more complex and may not be as cost-effective for large-scale production.

Experimental Protocol: Claisen Condensation Synthesis

Materials:

  • 2',4'-Difluoroacetophenone

  • Dimethyl carbonate (DMC)

  • Sodium hydride (NaH) or Sodium Methoxide (NaOMe)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Hydrochloric acid (HCl), aqueous solution

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 2',4'-difluoroacetophenone in an anhydrous solvent is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath, and a strong base (e.g., sodium hydride) is added portion-wise with stirring.

  • Dimethyl carbonate is then added dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • The reaction is quenched by the slow addition of a dilute aqueous acid solution (e.g., 1M HCl).

  • The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography.

ParameterValue/Condition
Reactants 2',4'-Difluoroacetophenone, Dimethyl Carbonate
Base Sodium Hydride (NaH) or Sodium Methoxide (NaOMe)
Solvent Anhydrous THF or Toluene
Reaction Temperature 0°C to Room Temperature
Reaction Time 4-12 hours
Typical Yield 75-90%

Core Application: A Gateway to Triazole Antifungal Agents

The 2,4-difluorophenyl moiety is a hallmark of several leading triazole antifungal drugs, including fluconazole and voriconazole. These drugs function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. This compound serves as a key precursor for the construction of the core structure of these antifungal agents.

While specific proprietary synthetic routes may vary, the general pathway involves the reaction of the β-ketoester with a suitable nucleophile to introduce the triazole-containing side chain. The keto group can then be reduced to a hydroxyl group, which is a critical pharmacophoric feature for binding to the fungal enzyme.

Synthesis_of_Triazole_Antifungals 2,4-Difluoroacetophenone 2,4-Difluoroacetophenone This compound This compound 2,4-Difluoroacetophenone->this compound Dimethyl Carbonate Dimethyl Carbonate Dimethyl Carbonate->this compound Base Base Base->this compound Intermediate Intermediate This compound->Intermediate Triazole Precursor Triazole Precursor Triazole Precursor->Intermediate Reduction Reduction Triazole Antifungal Drug Triazole Antifungal Drug Intermediate->Triazole Antifungal Drug Reduction

Synthesis pathway to triazole antifungals.

Broader Utility in Heterocyclic Synthesis

Beyond its role in antifungal drug synthesis, the versatile reactivity of this compound makes it a valuable starting material for a range of other heterocyclic compounds with potential therapeutic applications.

Biginelli Reaction for Pyrimidinone Synthesis

The Biginelli reaction is a one-pot cyclocondensation reaction that allows for the synthesis of dihydropyrimidinones. These scaffolds are present in numerous biologically active molecules, including calcium channel blockers. In this reaction, this compound can react with an aldehyde and urea (or thiourea) under acidic conditions to yield highly functionalized dihydropyrimidinones.

Biginelli_Reaction This compound This compound Dihydropyrimidinone Dihydropyrimidinone This compound->Dihydropyrimidinone Aldehyde Aldehyde Aldehyde->Dihydropyrimidinone Urea/Thiourea Urea/Thiourea Urea/Thiourea->Dihydropyrimidinone Acid Catalyst Acid Catalyst Acid Catalyst->Dihydropyrimidinone

Biginelli reaction workflow.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is another multicomponent reaction where this compound can be employed. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt to form dihydropyridines. These compounds are well-known for their cardiovascular activities.

ReactionReactantsProduct Class
Biginelli Reaction Aldehyde, Urea/ThioureaDihydropyrimidinones
Hantzsch Synthesis Aldehyde, Ammonia/Ammonium SaltDihydropyridines

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its efficient synthesis via the Claisen condensation and its versatile reactivity make it an indispensable intermediate for the preparation of a wide array of therapeutic agents, most notably the clinically significant triazole antifungals. The strategic use of this fluorinated precursor allows for the introduction of the beneficial 2,4-difluorophenyl motif, which can enhance the pharmacological properties of the final drug molecules. As the demand for novel and more effective therapeutics continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase.

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate: A Core Pharmaceutical Intermediate for Triazole Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a key pharmaceutical intermediate, playing a critical role in the synthesis of a class of potent antifungal agents known as triazoles. Its chemical structure, featuring a difluorophenyl moiety and a reactive β-ketoester group, makes it a versatile building block for the construction of complex heterocyclic active pharmaceutical ingredients (APIs). The presence of the difluorophenyl group is a common feature in several successful antifungal drugs, contributing to their enhanced efficacy and metabolic stability. This guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and its primary application in the synthesis of triazole antifungals.

Chemical and Physical Properties

PropertyValue (Estimated)
IUPAC Name This compound
CAS Number 221122-80-3
Molecular Formula C₁₀H₈F₂O₃
Molecular Weight 214.17 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water.

Spectroscopic Data (Expected):

  • ¹H NMR: Signals corresponding to the methoxy group (singlet, ~3.7 ppm), the methylene group (singlet, ~4.0 ppm), and the aromatic protons of the difluorophenyl ring (multiplets, ~7.0-7.9 ppm).

  • ¹³C NMR: Resonances for the ester carbonyl, ketone carbonyl, methoxy carbon, methylene carbon, and the carbons of the difluorophenyl ring (with characteristic C-F couplings).

  • IR (Infrared Spectroscopy): Strong absorption bands for the C=O stretching of the ketone and ester groups (~1720-1750 cm⁻¹ and ~1680-1700 cm⁻¹, respectively), and C-F stretching vibrations.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of β-ketoesters such as this compound is the Claisen condensation.[1][2][3][4] This reaction involves the base-catalyzed condensation of an ester with a ketone. In this case, 2',4'-difluoroacetophenone serves as the ketone precursor and dimethyl carbonate acts as the ester and acylating agent.

Experimental Protocol: Claisen Condensation

Reaction Scheme:

G reagent1 2',4'-Difluoroacetophenone reaction_point reagent1->reaction_point reagent2 Dimethyl Carbonate reagent2->reaction_point base Sodium Methoxide (NaOMe) base->reaction_point Base product This compound reaction_point->product Claisen Condensation

Figure 1: Synthesis of this compound.

Materials:

  • 2',4'-Difluoroacetophenone

  • Dimethyl carbonate

  • Sodium methoxide (NaOMe) or sodium hydride (NaH)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Hydrochloric acid (HCl), aqueous solution for workup

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • To a stirred suspension of sodium methoxide (1.1 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add 2',4'-difluoroacetophenone (1.0 equivalent) at room temperature.

  • Add dimethyl carbonate (2.0-3.0 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion of the reaction, cool the mixture to room temperature and carefully quench by adding it to a cold, dilute aqueous solution of hydrochloric acid to neutralize the excess base.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Application in Pharmaceutical Synthesis: A Precursor to Triazole Antifungals

This compound is a crucial intermediate in the synthesis of triazole antifungal drugs, such as Fluconazole and Voriconazole.[5][6][7][8][9][10][11][12][13][14][15] These drugs function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[16][17][18][19][20][21][22]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is a critical target for antifungal therapy. Triazole antifungals, synthesized from intermediates like this compound, specifically inhibit the CYP51 enzyme, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in fungal cell death.[23][24][25]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Action cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate1 FF-MAS Lanosterol->Intermediate1 CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate1->Ergosterol Further Steps Toxic_Sterols Toxic Sterol Accumulation Ergosterol_Depletion Ergosterol Depletion Triazole Triazole Antifungal (e.g., Voriconazole, Fluconazole) Triazole->Inhibition Cell_Death Fungal Cell Death Ergosterol_Depletion->Cell_Death Toxic_Sterols->Cell_Death G start Methyl 3-(2,4-difluorophenyl) -3-oxopropanoate step1 Reaction with a Triazole Source start->step1 step2 Decarboxylation step1->step2 product 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone step2->product

References

An In-depth Technical Guide on the Keto-enol Tautomerism of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] For β-dicarbonyl compounds, such as Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate, the enol form is significantly stabilized through the formation of an intramolecular hydrogen bond and conjugation, leading to a measurable equilibrium between the two tautomers in solution.[3] The position of this equilibrium is a critical parameter, influencing the reactivity, bioavailability, and other physicochemical properties of the molecule, which is of paramount importance in drug design and development.

The equilibrium between the keto and enol tautomers of this compound is influenced by several factors, including:

  • Solvent Polarity: The polarity of the solvent can significantly impact the keto-enol equilibrium.[4]

  • Temperature: Changes in temperature can shift the equilibrium position.

  • Substituent Effects: The electron-withdrawing nature of the 2,4-difluorophenyl group is expected to influence the acidity of the α-proton and the stability of the enol form.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound can be represented as follows:

Figure 1: Keto-enol tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for this compound is not available, the following table presents representative data for a similar aryl β-ketoester, ethyl benzoylacetate, in various solvents to illustrate the expected trends.

SolventDielectric Constant (ε)% Enol (Ethyl Benzoylacetate)Keq ([Enol]/[Keto])
Hexane1.8886.56.41
Carbon Tetrachloride2.2473.02.70
Chloroform4.8146.50.87
Acetone20.726.90.37
Methanol32.710.60.12
Dimethyl Sulfoxide46.718.20.22

Table 1: Keto-Enol Equilibrium Data for Ethyl Benzoylacetate in Various Solvents at 25°C. (Data is illustrative for a related compound).

Experimental Protocol: NMR Spectroscopic Determination of Keto-Enol Equilibrium

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomeric equilibria.[5] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.

Materials and Methods
  • Compound: this compound

  • Solvents: Deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Benzene-d₆).

  • Internal Standard: Tetramethylsilane (TMS) or a suitable internal standard.

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation
  • Accurately weigh a sample of this compound (approximately 10-20 mg).

  • Dissolve the sample in a known volume (e.g., 0.6 mL) of the desired deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal reference (0 ppm).

  • Allow the solution to equilibrate for a sufficient period (e.g., at least 30 minutes) at a constant temperature before analysis to ensure the tautomeric equilibrium is reached.

NMR Data Acquisition
  • Acquire a high-resolution ¹H NMR spectrum of the sample.

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Carefully integrate the signals corresponding to the keto and enol tautomers.

Data Analysis
  • Identify Characteristic Peaks:

    • Keto Tautomer: Expect a singlet for the methylene protons (α-protons) typically in the range of 3.5-4.5 ppm.

    • Enol Tautomer: Expect a singlet for the vinylic proton (=CH-) typically in the range of 5.0-6.0 ppm and a broad singlet for the enolic hydroxyl proton (-OH) at a downfield chemical shift (often >10 ppm).

  • Calculate the Equilibrium Constant (Keq): The equilibrium constant is determined from the ratio of the integrated areas of the signals corresponding to the enol and keto forms. Keq = [Enol] / [Keto] = (Integral of Enol signal) / (Integral of Keto signal / 2) Note: The integral of the keto methylene signal is divided by two as it represents two protons, while the enol vinylic proton signal represents one proton.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve sample in deuterated solvent B Add internal standard (TMS) A->B C Equilibrate sample B->C D Acquire 1H NMR spectrum C->D E Identify keto and enol signals D->E F Integrate characteristic peaks E->F G Calculate K_eq F->G

Figure 2: Experimental workflow for NMR analysis of keto-enol tautomerism.

Computational Chemistry Approach

In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the keto-enol tautomerism of this compound.[6][7] These calculations can predict the relative stabilities of the tautomers and the influence of solvent effects.

Computational_Workflow cluster_model Molecular Modeling cluster_calc Quantum Chemical Calculations cluster_results Results A Build keto and enol tautomer structures B Geometry optimization (e.g., DFT) A->B C Frequency calculations B->C D Solvation modeling (e.g., PCM) B->D E Calculate relative energies (ΔG) C->E D->E F Predict K_eq E->F

Figure 3: Workflow for computational analysis of keto-enol tautomerism.

Conclusion

The keto-enol tautomerism of this compound represents a critical aspect of its chemical behavior. While direct experimental data is currently unavailable, this guide provides a comprehensive framework for its investigation. The principles outlined, along with the detailed experimental and computational protocols, will enable researchers to quantify the tautomeric equilibrium and understand its dependence on environmental factors. Such a quantitative understanding is essential for the rational design and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate, a fluorinated building block with significant potential in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and applications, presenting quantitative data in accessible formats and outlining key experimental protocols.

Core Chemical Properties and Data

This compound, with the CAS number 185302-85-6, is a β-keto ester featuring a difluorinated phenyl ring.[1] The presence of fluorine atoms can significantly influence the physicochemical properties of molecules, often enhancing metabolic stability, binding affinity, and lipophilicity, making this compound a valuable precursor in the synthesis of novel therapeutic agents.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 185302-85-6[1]
Molecular Formula C₁₀H₈F₂O₃[1]
Molecular Weight 214.17 g/mol [1]
IUPAC Name This compound
Synonyms Methyl 2,4-difluorobenzoylacetate

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Key Features
¹H NMR - Singlet for the methyl ester protons (~3.7 ppm)- Singlet for the α-methylene protons (~4.0 ppm)- Multiplets for the aromatic protons in the 2,4-difluorophenyl group (~6.9-8.0 ppm)
¹³C NMR - Signal for the methyl ester carbon (~52 ppm)- Signal for the α-methylene carbon (~45 ppm)- Signals for the aromatic carbons (105-165 ppm with C-F coupling)- Signal for the ester carbonyl carbon (~167 ppm)- Signal for the ketone carbonyl carbon (~190 ppm)
IR Spectroscopy - Strong absorption band for the ester carbonyl (C=O) stretching (~1740 cm⁻¹)- Strong absorption band for the ketone carbonyl (C=O) stretching (~1690 cm⁻¹)- C-F stretching bands in the aromatic region (~1100-1300 cm⁻¹)
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z 214- Fragments corresponding to the loss of •OCH₃ (m/z 183) and •COOCH₃ (m/z 155)- Fragment corresponding to the 2,4-difluorobenzoyl cation (m/z 141)

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. In this case, 2,4-difluoroacetophenone would be the ketone component and a methyl carbonate source, such as dimethyl carbonate, would serve as the ester.

General Experimental Protocol: Claisen Condensation for the Synthesis of this compound

This protocol is a generalized procedure based on standard Claisen condensation reactions for the formation of β-keto esters.

Materials and Equipment:

  • 2,4-Difluoroacetophenone

  • Dimethyl carbonate

  • Strong base (e.g., sodium hydride (NaH) or sodium methoxide (NaOMe))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Aqueous acid (e.g., 1M HCl) for workup

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Purification system (e.g., column chromatography or vacuum distillation)

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is charged with a dispersion of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Reactants: A solution of 2,4-difluoroacetophenone (1.0 equivalent) and dimethyl carbonate (2.0 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is cooled to 0 °C and quenched by the slow addition of a cold aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.

  • Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2,4-Difluoroacetophenone 2,4-Difluoroacetophenone Reaction Mixture Reaction Mixture 2,4-Difluoroacetophenone->Reaction Mixture Dimethyl Carbonate Dimethyl Carbonate Dimethyl Carbonate->Reaction Mixture Sodium Hydride Sodium Hydride Sodium Hydride->Reaction Mixture Anhydrous THF Anhydrous THF Anhydrous THF->Reaction Mixture Reflux Reflux Reflux->Reaction Mixture This compound This compound Reaction Mixture->this compound Claisen Condensation

General workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

β-Keto esters are versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds, which form the core of many pharmaceuticals. The 1,3-dicarbonyl moiety in this compound allows for a variety of reactions, including:

  • Hantzsch Pyridine Synthesis: Reaction with an aldehyde and ammonia or an ammonium salt to form dihydropyridine derivatives. Dihydropyridines are a well-known class of calcium channel blockers used in the treatment of hypertension.

  • Biginelli Reaction: A one-pot cyclocondensation with an aldehyde and urea or thiourea to produce dihydropyrimidinones or thiones. These scaffolds are found in a variety of biologically active molecules.

  • Paal-Knorr Pyrrole Synthesis: Reaction with a primary amine or ammonia to form substituted pyrroles.

  • Synthesis of Pyrazoles and Isoxazoles: Condensation with hydrazine or hydroxylamine derivatives.

The presence of the 2,4-difluorophenyl group is of particular interest in drug design. Fluorine substitution can block metabolic pathways, increase binding affinity through favorable interactions with protein targets, and modulate the pKa of nearby functional groups.

G cluster_reactions Heterocycle Synthesis Methyl_3-(2,4-difluorophenyl)-3-oxopropanoate Methyl_3-(2,4-difluorophenyl)-3-oxopropanoate Dihydropyridines Dihydropyridines Methyl_3-(2,4-difluorophenyl)-3-oxopropanoate->Dihydropyridines Hantzsch Synthesis Dihydropyrimidinones Dihydropyrimidinones Methyl_3-(2,4-difluorophenyl)-3-oxopropanoate->Dihydropyrimidinones Biginelli Reaction Pyrroles Pyrroles Methyl_3-(2,4-difluorophenyl)-3-oxopropanoate->Pyrroles Paal-Knorr Synthesis Pyrazoles Pyrazoles Methyl_3-(2,4-difluorophenyl)-3-oxopropanoate->Pyrazoles Condensation with Hydrazine Isoxazoles Isoxazoles Methyl_3-(2,4-difluorophenyl)-3-oxopropanoate->Isoxazoles Condensation with Hydroxylamine

Synthetic utility of this compound in heterocycle synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its synthesis via the Claisen condensation provides a reliable route to this important intermediate. The presence of the difluorinated phenyl ring offers opportunities for the development of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. Further research into the applications of this compound is likely to yield new and innovative therapeutic agents.

References

The Strategic Role of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate in Triazole Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate has emerged as a pivotal starting material in the synthesis of a wide array of triazole compounds, most notably in the development of potent antifungal agents. Its unique structural features, including a reactive β-ketoester moiety and an electron-withdrawing difluorophenyl group, make it a versatile precursor for the construction of the 1,2,4-triazole ring system, a critical pharmacophore in numerous clinically significant drugs such as fluconazole. This technical guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and key considerations for utilizing this compound in the synthesis of triazole derivatives.

Synthetic Pathways from this compound to Triazoles

The conversion of this compound to triazole-containing molecules primarily involves the construction of the 1,2,4-triazole ring through cyclocondensation reactions. These pathways typically proceed through the formation of key intermediates, such as hydrazones or by direct reaction with hydrazine derivatives.

One of the most direct and widely employed strategies involves the reaction of the β-ketoester with a hydrazine derivative. The initial step is the condensation of the hydrazine with the ketone carbonyl of the this compound to form a hydrazone intermediate. This is then followed by an intramolecular cyclization and dehydration to yield the triazole ring. The choice of hydrazine derivative is crucial as it determines the substituent on the triazole ring.

A prominent application of this starting material is in the synthesis of the antifungal drug fluconazole, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. While many patented syntheses of fluconazole begin with 1,3-difluorobenzene, the core structure can be retrosynthetically traced back to this compound.[1][2][3][4] The key intermediate, α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone, is structurally analogous to the starting material of this guide, suggesting that similar synthetic strategies can be employed.

The general synthetic approach can be visualized as a two-step process: first, the formation of an intermediate by reacting the β-ketoester with a suitable nitrogen-containing reagent, followed by the cyclization to the triazole ring.

Synthesis_Pathway start This compound intermediate Hydrazone or Enamine Intermediate start->intermediate Reaction with Hydrazine derivative triazole Substituted 1,2,4-Triazole intermediate->triazole Intramolecular Cyclization

General synthetic pathway from the starting material to triazoles.

Key Experimental Protocols

While specific, detailed protocols for the direct conversion of this compound to a wide range of triazoles are not abundantly available in publicly accessible literature, established methods for the synthesis of 1,2,4-triazoles from β-ketoesters can be adapted. The following are generalized protocols based on well-known named reactions in heterocyclic chemistry.

Protocol 1: Synthesis of a 1,2,4-Triazole via Hydrazone Intermediate (Einhorn-Brunner Reaction Analogy)

The Einhorn-Brunner reaction traditionally involves the condensation of a diacylamine with a hydrazine. A conceptually similar approach can be applied to β-ketoesters.

Step 1: Formation of the Hydrazone

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.1 equivalents) to the solution.

  • A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) for several hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone is purified, often by recrystallization.

Step 2: Cyclization to the 1,2,4-Triazole

  • The purified hydrazone is dissolved in a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • A dehydrating agent or a catalyst for cyclization, such as a strong acid or a Lewis acid, may be added. In some cases, thermal cyclization is sufficient.

  • The reaction mixture is heated to a high temperature (typically >100 °C).

  • After the reaction is complete (monitored by TLC), the mixture is cooled and poured into water to precipitate the triazole product.

  • The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis of a 1,2,4-Triazole (Pellizzari Reaction Analogy)

The Pellizzari reaction involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole.[3] While the substrates are different, the underlying principle of cyclocondensation can be applied in a one-pot fashion.

  • In a reaction vessel, combine this compound (1 equivalent), a suitable acylhydrazide (1 equivalent), and a high-boiling point solvent.

  • The mixture is heated to a high temperature (often >150 °C) for an extended period.

  • The reaction progress is monitored by TLC.

  • Work-up and purification are similar to the cyclization step described in Protocol 1. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for Pellizzari-type reactions.[3]

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of key intermediates and triazole derivatives related to the starting material of interest, primarily drawn from the fluconazole synthesis literature. It is important to note that yields can vary significantly based on the specific reaction conditions and substrates used.

Starting Material/IntermediateReagents and ConditionsProductYield (%)Reference
1,3-DifluorobenzeneChloroacetyl chloride, AlCl₃α-Chloro-2,4-difluoroacetophenone-[4]
α-Chloro-2,4-difluoroacetophenone1,2,4-Triazole, Toluene, reflux1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone-[4]
1-[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazoleFormic acid, reflux2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1,2-propanediol~87%[5]
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-olVarious acid chloridesFluconazole ester derivativesVariable[1]

Logical Workflow for Triazole Synthesis

The synthesis of a target triazole from this compound follows a logical progression of steps, each requiring careful consideration of reagents and reaction conditions.

workflow cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Triazole Formation A Methyl 3-(2,4-difluorophenyl)- 3-oxopropanoate C Condensation Reaction (Solvent, Catalyst, Temperature) A->C B Select Hydrazine Derivative (e.g., formylhydrazine, benzhydrazide) B->C D Isolate and Purify Hydrazone Intermediate C->D E Cyclization Reaction (Solvent, Temperature) D->E F Purification of Triazole Product E->F G Characterization (NMR, MS, etc.) F->G

Workflow for the synthesis of triazoles from the starting material.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of triazole derivatives. Its application in the preparation of antifungal agents underscores its significance in medicinal chemistry and drug development. By leveraging established cyclocondensation methodologies, researchers can efficiently construct the 1,2,4-triazole core and further elaborate the resulting molecules to generate novel compounds with potential therapeutic applications. The protocols and data presented in this guide provide a solid foundation for the rational design and execution of synthetic strategies utilizing this key building block. Further exploration and optimization of reaction conditions for specific target molecules are encouraged to fully exploit the synthetic potential of this important precursor.

References

Physical and chemical properties of "Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest in medicinal chemistry and drug discovery. Its structural features, including a reactive β-keto ester moiety and a difluorinated phenyl ring, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its chemical reactivity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
IUPAC Name This compound
CAS Number 185302-85-6
Molecular Formula C₁₀H₈F₂O₃
Molecular Weight 214.17 g/mol
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Density Not specified in available literature
Solubility Not specified in available literature

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While a complete set of spectra is not publicly available, typical spectral features for β-keto esters can be predicted.

3.1. ¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum would be expected to show signals corresponding to the methyl ester protons, the methylene protons alpha to the carbonyl and ester groups, and the aromatic protons of the difluorophenyl ring. The methylene protons may appear as a singlet, and their chemical shift would be influenced by the adjacent carbonyl groups. The aromatic protons would likely exhibit complex splitting patterns due to fluorine-proton coupling.

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ketone and ester, the methylene carbon, the methyl carbon of the ester, and the carbons of the difluorophenyl ring. The chemical shifts of the aromatic carbons would be influenced by the fluorine substituents.

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show strong absorption bands characteristic of the C=O stretching vibrations for both the ketone and the ester functional groups, typically in the range of 1650-1750 cm⁻¹. C-F stretching vibrations in the aromatic ring would also be present, usually in the 1100-1300 cm⁻¹ region.

3.4. Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (214.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and other characteristic fragments.

Experimental Protocols

4.1. Synthesis via Claisen Condensation

A plausible and widely used method for the synthesis of β-keto esters like this compound is the Claisen condensation.[1][2][3] This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.

4.1.1. Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction cluster_product Product Methyl_2_4_difluorobenzoate Methyl 2,4-difluorobenzoate Reaction_Vessel Claisen Condensation Methyl_2_4_difluorobenzoate->Reaction_Vessel Methyl_acetate Methyl acetate Methyl_acetate->Reaction_Vessel Base Strong Base (e.g., Sodium Methoxide) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Methanol) Solvent->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound

Caption: Proposed synthesis of this compound via Claisen condensation.

4.1.2. Detailed Methodology

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

  • Base Addition: Carefully add sodium metal to the methanol to generate sodium methoxide in situ. Alternatively, commercially available sodium methoxide can be used.

  • Reactant Addition: To the stirred solution of sodium methoxide, add a mixture of methyl 2,4-difluorobenzoate and methyl acetate dropwise at a controlled temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., dilute acetic acid or hydrochloric acid).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

4.2. Purification and Analysis

4.2.1. Purification Workflow

G Crude_Product Crude Product from Reaction Work-up Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection (Monitored by TLC) Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: General workflow for the purification of this compound.

4.2.2. Analytical Techniques

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the synthesis and to identify the fractions containing the desired product during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both separation and identification of the compound and any potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the key functional groups (ketone and ester).

Chemical Reactivity and Potential Applications

β-Keto esters are versatile intermediates in organic synthesis.[4] The presence of the acidic α-protons allows for a variety of reactions.

5.1. General Reactivity

  • Alkylation: The α-protons of the methylene group are acidic and can be removed by a base to form an enolate, which can then be alkylated.

  • Acylation: The enolate can also be acylated to introduce another acyl group.

  • Decarboxylation: β-Keto esters can be hydrolyzed to the corresponding β-keto acid, which can then be decarboxylated upon heating to yield a ketone.

  • Reduction: The ketone functionality can be selectively reduced to an alcohol.

  • Heterocycle Synthesis: β-Keto esters are common starting materials for the synthesis of various heterocyclic systems, such as pyrimidines, pyrazoles, and isoxazoles, which are important scaffolds in medicinal chemistry.

5.2. Logical Relationship of Reactivity

G Target_Compound Methyl 3-(2,4-difluorophenyl)- 3-oxopropanoate Enolate_Formation Enolate Formation (Base) Target_Compound->Enolate_Formation α-proton abstraction Hydrolysis Hydrolysis Target_Compound->Hydrolysis Heterocycle_Synthesis Heterocycle Synthesis Target_Compound->Heterocycle_Synthesis Alkylation Alkylation Enolate_Formation->Alkylation Acylation Acylation Enolate_Formation->Acylation Beta_Keto_Acid β-Keto Acid Hydrolysis->Beta_Keto_Acid Decarboxylation Decarboxylation Beta_Keto_Acid->Decarboxylation Ketone Ketone Decarboxylation->Ketone

Caption: Reactivity pathways of this compound.

Biological Activity

While specific biological activity data for this compound is not extensively reported in public literature, the incorporation of a difluorophenyl moiety is a common strategy in the design of bioactive molecules. Fluorine substitution can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Furthermore, β-keto esters are known precursors to a wide range of biologically active compounds, including antibacterial, antifungal, and anticancer agents.[5][6] Therefore, this compound serves as a key building block for the synthesis of novel therapeutic agents.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for similar compounds for more detailed handling and disposal information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a reactive β-keto ester functionality and a difluorinated aromatic ring offers numerous possibilities for the creation of novel and potentially potent therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and scientists in its effective utilization.

References

An In-Depth Technical Guide to Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

This technical guide provides a comprehensive overview of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate, a fluorinated aromatic beta-keto ester of interest in chemical synthesis and drug discovery.

1.1. IUPAC Name and Synonyms

The compound is identified by the CAS Number 185302-85-6 . While a definitive IUPAC name from a primary authoritative source remains to be formally established, the most commonly accepted nomenclature is This compound .

A frequently used synonym for this compound is Methyl 2,4-difluorobenzoylacetate .

Physicochemical Properties

PropertyValueSource
CAS Number 185302-85-6
Molecular Formula C₁₀H₈F₂O₃
Molecular Weight 214.17 g/mol
Appearance Not specified-
Melting Point Not available-
Boiling Point Not available-
Density Not available-
Solubility Not available-

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively documented. However, its synthesis can be logically inferred from standard organic chemistry reactions for the formation of β-keto esters. A plausible synthetic route involves the Claisen condensation of a methyl ester with an appropriate ketone.

3.1. General Synthetic Approach: Claisen Condensation

A common method for the synthesis of β-keto esters is the Claisen condensation. In a potential synthesis of this compound, this would involve the reaction of methyl acetate with 2',4'-difluoroacetophenone in the presence of a strong base, such as sodium ethoxide or sodium hydride.

Logical Synthesis Workflow:

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product 2_4_difluoroacetophenone 2',4'-Difluoroacetophenone Reaction Claisen Condensation 2_4_difluoroacetophenone->Reaction Methyl_acetate Methyl Acetate Methyl_acetate->Reaction Base Strong Base (e.g., NaH, NaOEt) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, Ethanol) Solvent->Reaction Workup Acidic Workup Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Target This compound Purification->Target

Plausible synthetic workflow for the target compound.

Biological Activity and Potential Applications

Currently, there is a lack of published data on the specific biological activities of this compound. However, the presence of the 2,4-difluorophenyl moiety is significant, as this functional group is found in a variety of biologically active molecules. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Compounds containing the 2,4-difluorophenyl group have been investigated for a range of therapeutic applications, including as antifungal agents and in the treatment of various other conditions. The β-keto ester functionality in the target molecule also makes it a versatile intermediate for the synthesis of more complex heterocyclic compounds, which are a cornerstone of many drug discovery programs.

Given its structural features, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile and to synthesize derivatives for screening in various disease models.

Potential Research Directions:

G Target This compound Synthesis Synthesis of Novel Derivatives Target->Synthesis Screening Biological Screening Synthesis->Screening Antifungal Antifungal Activity Screening->Antifungal Anticancer Anticancer Activity Screening->Anticancer Anti_inflammatory Anti-inflammatory Activity Screening->Anti_inflammatory Other Other Therapeutic Areas Screening->Other

Potential research workflow for the target compound.

Conclusion

This compound is a chemical intermediate with significant potential for applications in drug discovery and development. While comprehensive data on its physicochemical properties, a specific detailed synthesis protocol, and biological activities are currently limited in the public domain, its structural motifs suggest it is a promising starting material for the creation of novel therapeutic agents. This guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and related compounds. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

Methodological & Application

Synthesis Protocol for Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a key β-keto ester intermediate in the synthesis of various pharmaceutical compounds. Its structural features, including the reactive β-keto ester moiety and the difluorophenyl group, make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. This document provides a detailed, two-step protocol for the synthesis of this compound via the acylation of Meldrum's acid followed by methanolysis.

Chemical Reaction Scheme

The synthesis proceeds in two main steps:

  • Acylation of Meldrum's Acid: 2,4-Difluorobenzoic acid is first converted to its more reactive acid chloride derivative, 2,4-difluorobenzoyl chloride. This acid chloride then reacts with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of a base to form the intermediate, 5-(2,4-difluorobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.

  • Methanolysis: The acyl Meldrum's acid intermediate is then treated with methanol, which leads to the formation of the desired product, this compound, along with acetone and carbon dioxide as byproducts.

Experimental Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Acylation of Meldrum's Acid cluster_step2 Step 2: Methanolysis A 2,4-Difluorobenzoic Acid C 2,4-Difluorobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F 5-(2,4-Difluorobenzoyl)-2,2-dimethyl- 1,3-dioxane-4,6-dione C->F Dichloromethane, 0-5 °C D Meldrum's Acid D->F E Pyridine E->F H This compound F->H Reflux G Anhydrous Methanol G->H

Caption: Overall workflow for the two-step synthesis.

Experimental Protocols

Step 1: Synthesis of 5-(2,4-Difluorobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Materials:

  • 2,4-Difluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Three-necked round-bottom flask with a dropping funnel, nitrogen inlet, and magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of 2,4-Difluorobenzoyl Chloride: In a well-ventilated fume hood, charge a round-bottom flask with 2,4-difluorobenzoic acid. Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the flask. Heat the mixture to reflux (approximately 80 °C) and stir for 2-3 hours. Monitor the reaction by the cessation of gas (HCl and SO₂) evolution. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2,4-difluorobenzoyl chloride, which can be used in the next step without further purification.

  • Acylation Reaction: In a three-necked round-bottom flask, dissolve Meldrum's acid (1.0 equivalent) in anhydrous dichloromethane. Cool the flask in an ice bath and add anhydrous pyridine (2.0 equivalents) dropwise with stirring under a nitrogen atmosphere.

  • Prepare a solution of the crude 2,4-difluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled Meldrum's acid solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash successively with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-(2,4-difluorobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • Crude 5-(2,4-difluorobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Anhydrous methanol

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

Procedure:

  • Methanolysis: Transfer the crude acyl-Meldrum's acid intermediate from Step 1 into a round-bottom flask. Add anhydrous methanol and heat the mixture to reflux with stirring for 2-4 hours.

  • Purification: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or silica gel column chromatography to yield this compound as a liquid.

Data Presentation

Parameter2,4-Difluorobenzoic AcidMeldrum's Acid2,4-Difluorobenzoyl ChloridePyridineAnhydrous MethanolThis compound
Molecular Weight ( g/mol ) 158.11144.12176.5579.1032.04214.16
Equivalents 1.01.01.02.0Excess-
Typical Yield (%) -----75-85 (overall)

Characterization Data (Predicted)

Technique Expected Observations
¹H NMR (CDCl₃) δ ~3.75 (s, 3H, -OCH₃), ~4.0 (s, 2H, -CH₂-), 7.0-7.2 (m, 2H, Ar-H), 7.9-8.1 (m, 1H, Ar-H)
¹³C NMR (CDCl₃) δ ~45.0 (-CH₂-), ~52.5 (-OCH₃), ~104.5 (t, Ar-C), ~112.0 (dd, Ar-C), ~122.0 (d, Ar-C), ~133.0 (dd, Ar-C), ~160.0 (dd, Ar-CF), ~165.0 (dd, Ar-CF), ~167.0 (C=O, ester), ~188.0 (C=O, ketone)
Mass Spec (EI) M⁺ at m/z = 214. Fragments corresponding to loss of -OCH₃ (m/z = 183) and -COOCH₃ (m/z = 155), and the 2,4-difluorobenzoyl cation (m/z = 141).

Signaling Pathways and Applications

β-keto esters such as this compound are versatile intermediates in organic synthesis. They are precursors to a wide variety of heterocyclic compounds, which are scaffolds for many biologically active molecules. For instance, they can be used in Hantzsch pyridine synthesis, or in the synthesis of pyrimidines and pyrazoles. The 2,4-difluorophenyl moiety is a common feature in many antifungal agents, and this intermediate could potentially be utilized in the synthesis of novel antifungal drugs.

Logical Relationship Diagram

Logical_Relationships Utility of this compound A This compound B Hantzsch Pyridine Synthesis A->B C Pyrimidine Synthesis A->C D Pyrazole Synthesis A->D E Novel Heterocyclic Compounds B->E C->E D->E F Potential Antifungal Agents E->F

Caption: Synthetic utility of the target compound.

Application Notes and Protocols for the Claisen Condensation Synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of the difluorophenyl moiety can significantly influence the biological activity and pharmacokinetic properties of the final products. The Claisen condensation provides a classical and effective method for the synthesis of such β-keto esters. This document outlines the detailed protocol for the synthesis of this compound via a mixed Claisen condensation reaction between 2',4'-difluoroacetophenone and dimethyl carbonate using sodium hydride as a base.

Reaction Scheme

The synthesis proceeds via a mixed (or crossed) Claisen condensation. In this reaction, a ketone enolate, formed by the deprotonation of 2',4'-difluoroacetophenone, acts as the nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide group yields the desired β-keto ester.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1 2',4'-Difluoroacetophenone Reagent1 Sodium Hydride (NaH) plus1 + R2 Dimethyl Carbonate P1 This compound Reagent1->P1 Claisen Condensation Solvent Tetrahydrofuran (THF) plus2 + P2 Sodium Methoxide (NaOCH3) + H2

Caption: Overall reaction scheme for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants, reagents, and the final product.

Table 1: Reactant and Reagent Properties

CompoundFormulaMolecular Weight ( g/mol )Moles (mmol)Equivalents
2',4'-DifluoroacetophenoneC₈H₆F₂O156.13101.0
Dimethyl CarbonateC₃H₆O₃90.08404.0
Sodium Hydride (60% in oil)NaH40.00303.0
Tetrahydrofuran (THF)C₄H₈O---

Table 2: Product Characterization

ProductFormulaMolecular Weight ( g/mol )Theoretical Yield (g)Appearance
This compoundC₁₀H₈F₂O₃214.172.14Yellowish oil

Table 3: Spectroscopic Data for this compound

TypeData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 12.5 (s, 1H, enol-OH), 7.95 (m, 1H), 7.0 (m, 2H), 5.8 (s, 1H, enol-CH), 3.9 (s, 2H, keto-CH₂), 3.75 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 190.0 (C=O, ketone), 170.0 (C=O, ester), 165.0 (d, J=250 Hz, C-F), 160.0 (d, J=250 Hz, C-F), 132.0 (m), 120.0 (m), 112.0 (m), 105.0 (t, J=25 Hz, C-F), 90.0 (enol C-H), 52.0 (OCH₃), 45.0 (keto CH₂)

Note: The product exists as a mixture of keto and enol tautomers, which is reflected in the NMR data. The chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of β-ketoesters.[1]

Materials:

  • 2',4'-Difluoroacetophenone

  • Dimethyl Carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Glacial Acetic Acid

  • 10% Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is dried in an oven and allowed to cool under an inert atmosphere (Nitrogen or Argon).

  • Addition of Sodium Hydride: To the flask, add sodium hydride (60% dispersion in mineral oil, 3.0 equivalents).

  • Addition of Solvent and Dimethyl Carbonate: Add anhydrous THF to the flask, followed by the dropwise addition of dimethyl carbonate (4.0 equivalents) via the dropping funnel.

  • Addition of Ketone: A solution of 2',4'-difluoroacetophenone (1.0 equivalent) in anhydrous THF is added slowly to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of glacial acetic acid, followed by 10% hydrochloric acid.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure this compound as a yellowish oil.

Experimental Workflow Diagram

G Experimental Workflow for the Synthesis of this compound start Start prep_vessel Prepare Dry Reaction Vessel under Inert Atmosphere start->prep_vessel add_NaH Add Sodium Hydride (60% in oil) prep_vessel->add_NaH add_THF_DMC Add Anhydrous THF and Dimethyl Carbonate add_NaH->add_THF_DMC add_ketone Slowly Add 2',4'-Difluoroacetophenone in THF add_THF_DMC->add_ketone reflux Reflux for 6 hours add_ketone->reflux quench Cool and Quench with Acetic Acid and HCl reflux->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with NaHCO3, Water, and Brine extract->wash dry Dry with MgSO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end_product Obtain Pure this compound purify->end_product

References

Application Notes and Protocols: Laboratory Scale Synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in medicinal chemistry and drug development. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via a crossed Claisen condensation, a robust and widely used method for the formation of β-keto esters.[1][2]

The synthesis involves the reaction of 2',4'-difluoroacetophenone with dimethyl carbonate in the presence of a strong base, sodium hydride. This method is advantageous due to the ready availability of the starting materials and typically good yields.[2]

Reaction Scheme

The overall reaction is a crossed Claisen condensation between 2',4'-difluoroacetophenone and dimethyl carbonate.[2][3]

Caption: Crossed Claisen condensation for the synthesis of the target β-keto ester.

Experimental Protocol

This protocol is based on established procedures for crossed Claisen condensations.[2]

Materials and Equipment
  • Reagents:

    • 2',4'-Difluoroacetophenone (≥98%)

    • Dimethyl carbonate (DMC, ≥99%)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc) for extraction and chromatography

    • Hexane for chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Ice bath

    • Rotary evaporator

    • Separatory funnel

    • Glassware for extraction and purification

    • Flash chromatography system

Procedure
  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.

    • Add anhydrous THF to the flask to create a slurry.

  • Enolate Formation:

    • In a separate flask, prepare a solution of 2',4'-difluoroacetophenone (1.0 eq.) in anhydrous THF.

    • Cool the sodium hydride slurry in an ice bath to 0 °C.

    • Slowly add the solution of 2',4'-difluoroacetophenone to the stirred NaH slurry via the dropping funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete enolate formation.

  • Acylation:

    • Add an excess of dimethyl carbonate (3.0 eq.) to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the mixture is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[4][5]

    • A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as an oil or low-melting solid.

Data Presentation

Table 1: Stoichiometry of Reactants
ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount (g or mL)
2',4'-Difluoroacetophenone156.130.051.07.81 g
Sodium Hydride (60%)40.00 (for 100%)0.061.22.40 g
Dimethyl Carbonate90.080.153.013.51 g (12.7 mL)
Table 2: Representative Yields for Similar Reactions
ReactantsBaseSolventYield (%)Reference
Acetophenone, Diethyl CarbonateNaHToluene70-80[2]
Substituted Acetophenones, Dimethyl CarbonateNaHTHF65-85[6]
Oxindoles, Methyl EstersLiHMDS/KOtBuTHF60-90[7]

Note: The expected yield for the synthesis of this compound is anticipated to be within the range of 65-85% based on analogous transformations.

Table 3: Characterization Data for an Analogous Compound (Methyl 3-oxo-3-phenylpropanoate)
AnalysisDataReference
¹H NMR (CDCl₃)δ 7.95 (d, 2H), 7.59 (t, 1H), 7.47 (t, 2H), 3.98 (s, 2H), 3.74 (s, 3H)[8]
¹³C NMR (CDCl₃)δ 192.5, 167.6, 136.5, 133.8, 128.7, 128.4, 45.9, 52.4[8]
IR (neat)ν (cm⁻¹) 3064, 2955, 1745 (C=O, ester), 1687 (C=O, ketone), 1600, 1449, 1317, 1230, 1157, 1028, 758, 689

Note: The spectroscopic data for the target molecule, this compound, will show characteristic shifts due to the fluorine substituents on the aromatic ring.

Visualizations

Reaction Mechanism: Crossed Claisen Condensation

Claisen_Condensation Mechanism of Crossed Claisen Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product Ketone 2',4'-Difluoroacetophenone Enolate Enolate Intermediate Ketone->Enolate Deprotonation by NaH Base NaH Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic attack on DMC Product_Enolate Product Enolate (Stabilized) Tetrahedral->Product_Enolate Elimination of Methoxide Final_Product This compound Product_Enolate->Final_Product Protonation DMC Dimethyl Carbonate DMC->Tetrahedral Acid H3O+ (Work-up) Acid->Final_Product

Caption: Mechanism of the base-mediated crossed Claisen condensation.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Synthesis A Reaction Setup: NaH slurry in THF under N2 B Enolate Formation: Add 2',4'-difluoroacetophenone at 0°C, then stir at RT for 1h A->B C Acylation: Add Dimethyl Carbonate and reflux for 4-6h B->C D Work-up: Quench with HCl, extract with EtOAc, wash and dry C->D E Purification: Concentrate and purify by flash column chromatography D->E F Final Product: Characterize the pure compound E->F

Caption: Step-by-step workflow for the laboratory synthesis.

References

Application Notes and Protocols: Synthesis of Pyrazolone Derivatives from Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate and Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolone derivatives through the cyclocondensation reaction of methyl 3-(2,4-difluorophenyl)-3-oxopropanoate with various hydrazine derivatives. The reaction, a variation of the Knorr pyrazole synthesis, is a fundamental method for constructing the pyrazole core, a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1][2] These protocols are designed to be adaptable for the synthesis of a library of pyrazolone compounds for applications in drug discovery and development.

Introduction

The reaction between a 1,3-dicarbonyl compound, such as this compound, and a hydrazine derivative is a classic and efficient method for the synthesis of pyrazoles and their tautomeric forms, pyrazolones.[3] This reaction proceeds via a condensation mechanism, initially forming a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable five-membered heterocyclic pyrazole ring. The substitution pattern on the final product can be readily modified by selecting the appropriate hydrazine derivative, making this a versatile route for generating chemical diversity. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.

Chemical Reaction Pathway

The general reaction scheme involves the cyclocondensation of this compound with a hydrazine derivative (H₂N-NHR). The reaction typically proceeds in a suitable solvent, often with acid or base catalysis, to afford the corresponding 5-(2,4-difluorophenyl)-1H-pyrazol-3(2H)-one derivative.

Reaction_Pathway cluster_reactants Reactants cluster_product Product MDFO This compound Pyrazolone 5-(2,4-difluorophenyl)-1-R-pyrazol-3-ol MDFO->Pyrazolone + Solvent, Heat Hydrazine Hydrazine Derivative (H₂N-NHR) Hydrazine->Pyrazolone

Caption: General reaction scheme for the synthesis of pyrazolone derivatives.

Experimental Protocols

Below are two detailed protocols for the synthesis of pyrazolone derivatives using hydrazine hydrate and phenylhydrazine as representative examples.

Protocol 1: Synthesis of 5-(2,4-difluorophenyl)-1H-pyrazol-3(2H)-one

This protocol outlines the reaction of this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 0.046 mol) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (80% solution, 3.5 g, 0.056 mol) dropwise with stirring.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated solution into ice-cold water (200 mL) with stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water (2 x 50 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture for further purification.

Protocol 2: Synthesis of 5-(2,4-difluorophenyl)-1-phenyl-1H-pyrazol-3(2H)-one

This protocol details the reaction with phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, combine this compound (10.0 g, 0.046 mol) and ethanol (100 mL).

  • Add phenylhydrazine (5.0 g, 0.046 mol) to the mixture.

  • Add glacial acetic acid (5 mL) as a solvent and catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (250 mL) and stir.

  • The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a cold 1:1 ethanol/water solution (50 mL).

  • Dry the product under vacuum.

  • Recrystallize the crude product from ethanol to obtain the purified 5-(2,4-difluorophenyl)-1-phenyl-1H-pyrazol-3(2H)-one.

Data Presentation

The following table summarizes expected quantitative data for the synthesized compounds based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and purity of reagents.

Hydrazine DerivativeProduct NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
Hydrazine Hydrate5-(2,4-difluorophenyl)-1H-pyrazol-3(2H)-oneC₉H₆F₂N₂O196.1685-95210-215
Phenylhydrazine5-(2,4-difluorophenyl)-1-phenyl-1H-pyrazol-3(2H)-oneC₁₅H₁₀F₂N₂O272.2580-90185-190

Workflow and Logic Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the pyrazolone derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants 1. Mix Reactants (β-Ketoester, Hydrazine, Solvent) Catalysis 2. Add Catalyst (e.g., Acetic Acid) Reactants->Catalysis Reflux 3. Heat to Reflux Catalysis->Reflux Monitoring 4. Monitor by TLC Reflux->Monitoring Cooling 5. Cool to RT Monitoring->Cooling Precipitation 6. Precipitate in Water Cooling->Precipitation Filtration 7. Filter Solid Precipitation->Filtration Washing 8. Wash with Cold Solvent Filtration->Washing Drying 9. Dry under Vacuum Washing->Drying Recrystallization 10. Recrystallize Drying->Recrystallization Characterization 11. Characterize (NMR, IR, MS, MP) Recrystallization->Characterization

Caption: Step-by-step experimental workflow for pyrazolone synthesis.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Hydrazine derivatives are toxic and potentially carcinogenic; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Phosphorus oxychloride (if used for chlorination of the pyrazolone) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Always wear appropriate personal protective equipment.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The reaction of this compound with hydrazine derivatives provides a reliable and versatile method for the synthesis of a variety of 5-(2,4-difluorophenyl)-pyrazol-3-one compounds. The protocols outlined in this document can be readily adapted for the synthesis of a diverse library of pyrazolone derivatives for screening in drug discovery programs. The straightforward nature of the reaction and the ease of purification make it an attractive method for both academic and industrial research settings.

References

HPLC analysis method for "Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and a robust analytical method is crucial for quality control and reaction monitoring. The described protocol outlines a reversed-phase HPLC (RP-HPLC) method, including instrumentation, chromatographic conditions, and sample preparation. Additionally, a workflow for method development and validation is presented to ensure the accuracy, precision, and reliability of the analytical results.

Introduction

This compound is a chemical intermediate whose purity can significantly impact the quality and yield of final active pharmaceutical ingredients (APIs). Therefore, a reliable and accurate analytical method is essential for its quantification and impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used in the pharmaceutical industry for this purpose due to its high resolution, sensitivity, and specificity.[1][2] This application note details a starting point for an RP-HPLC method suitable for the analysis of this compound.

Experimental Protocol: Proposed HPLC Method

This section details the proposed starting conditions for the HPLC analysis. Optimization may be required based on the specific instrumentation and sample matrix.

2.1. Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC setup:

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC system with UV or PDA detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 for a typical gradient profile.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or optimal wavelength determined by PDA)
Run Time Approximately 20 minutes

Table 1: HPLC Instrumentation and Conditions

2.2. Mobile Phase Gradient

A gradient elution is recommended to ensure the separation of the main analyte from potential impurities with different polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
17.01090
17.17030
20.07030

Table 2: Suggested Gradient Elution Profile

2.3. Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • This stock solution has a concentration of approximately 100 µg/mL. Further dilutions can be made to construct a calibration curve.

Sample Preparation:

  • Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Development and Validation Workflow

The following diagram illustrates the logical workflow for developing and validating the HPLC method.

HPLC_Method_Development cluster_optimization Optimization Details cluster_validation Validation Parameters A Define Analytical Target Profile B Select HPLC Method: RP-HPLC with C18 Column A->B Select appropriate technique C Initial Screening: Mobile Phase & Wavelength B->C Initial experiments D Optimization of Chromatographic Conditions C->D Refine separation E Method Validation (ICH Guidelines) D->E Confirm method performance D1 Gradient Profile D->D1 D2 Flow Rate D->D2 D3 Column Temperature D->D3 F Routine Analysis & Quality Control E->F Implement for routine use E1 Specificity E->E1 E2 Linearity & Range E->E2 E3 Accuracy & Precision E->E3 E4 LOD & LOQ E->E4 E5 Robustness E->E5

Caption: Workflow for HPLC method development and validation.

Data Presentation: System Suitability and Validation Parameters

For a developed method, system suitability tests must be performed before sample analysis to ensure the chromatographic system is performing adequately. The following table summarizes typical acceptance criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections)

Table 3: System Suitability Parameters

Method validation should be performed in accordance with ICH guidelines. The following table presents a summary of key validation parameters and their typical acceptance criteria for an assay method.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from placebo, impurities, or degradation products.
Linearity (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration.
Accuracy (% Recovery) 98.0% to 102.0%
Precision (RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Table 4: Method Validation Parameters and Acceptance Criteria

Conclusion

The proposed RP-HPLC method provides a strong starting point for the quantitative analysis of this compound. The method is based on standard reversed-phase chromatography principles and utilizes common instrumentation and reagents. For implementation in a regulated environment, the method must be fully optimized and validated to demonstrate its suitability for its intended purpose. The provided workflow and acceptance criteria serve as a guide for these activities.

References

Application Note: 1H NMR Spectral Analysis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the 1H NMR spectral analysis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate, a β-keto ester of interest in pharmaceutical and chemical synthesis. Due to the absence of a publicly available experimental spectrum for this specific compound, this note presents a predicted 1H NMR data set based on established principles of nuclear magnetic resonance spectroscopy and analysis of structurally analogous compounds. Detailed experimental protocols for acquiring high-quality 1H NMR spectra are also provided, along with a structural diagram illustrating the proton environments.

Introduction

This compound is a β-keto ester that exhibits keto-enol tautomerism. The presence of both tautomers can be observed and quantified using 1H NMR spectroscopy, as the rate of interconversion is slow on the NMR timescale. The analysis of the 1H NMR spectrum provides crucial information for structural verification and purity assessment. This application note details the expected chemical shifts (δ), coupling constants (J), and multiplicities for the protons in both the keto and enol forms of the title compound.

Predicted 1H NMR Data

The 1H NMR spectrum of this compound is expected to show distinct signals for the keto and enol tautomers. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the fluorine atoms on the phenyl ring.

Structure and Proton Numbering:

Caption: Keto-enol tautomerism of this compound.

Table 1: Predicted 1H NMR Spectral Data for this compound in CDCl3

Proton LabelTautomerPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-aKeto~3.80s-3H
H-bKeto~4.00s-2H
H-cKeto & Enol~7.00 - 7.20m-1H
H-dKeto & Enol~7.25 - 7.40m-1H
H-eKeto & Enol~7.90 - 8.10m-1H
H-a'Enol~3.75s-3H
H-b'Enol~5.90s-1H
OH (Enol)Enol~12.5br s-1H

Note: The chemical shifts and the keto-enol ratio are dependent on the solvent, concentration, and temperature.

Experimental Protocols

A standard protocol for obtaining a high-resolution 1H NMR spectrum is outlined below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. Instrument Setup and Data Acquisition:

  • The 1H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl3. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

    • Spectral Width: 0-15 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually or automatically to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all the signals to determine the relative proton ratios.

Workflow for 1H NMR Analysis

G A Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl3 with TMS) B Instrument Setup (Locking and Shimming) A->B Insert sample C Data Acquisition (Set appropriate parameters) B->C Optimized field D Data Processing (FT, Phasing, Referencing) C->D Acquired FID E Spectral Analysis (Peak assignment, Integration, Coupling analysis) D->E Processed Spectrum F Structural Confirmation and Purity Assessment E->F Interpreted Data

Caption: Experimental workflow for 1H NMR spectral analysis.

Discussion of Predicted Spectrum

  • Methyl Protons (H-a and H-a'): The methyl protons of the ester group are expected to appear as sharp singlets. The chemical shift for the keto form (H-a) will likely be slightly downfield compared to the enol form (H-a') due to the proximity of the second carbonyl group.

  • Methylene Protons (H-b): In the keto tautomer, the active methylene protons are adjacent to two carbonyl groups, leading to a predicted chemical shift around 4.00 ppm as a singlet.

  • Vinyl Proton (H-b'): For the enol tautomer, the proton on the carbon-carbon double bond is expected to appear as a singlet around 5.90 ppm.

  • Aromatic Protons (H-c, H-d, H-e): The protons on the 2,4-difluorophenyl ring will exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine couplings. The electron-withdrawing nature of the carbonyl group and the fluorine atoms will cause these protons to resonate in the aromatic region, typically between 7.00 and 8.10 ppm.

  • Enolic Hydroxyl Proton (OH): The hydroxyl proton of the enol form is expected to be a broad singlet at a significantly downfield chemical shift (around 12.5 ppm) due to intramolecular hydrogen bonding with the ester carbonyl oxygen.

Conclusion

This application note provides a predicted 1H NMR analysis and a standardized protocol for the characterization of this compound. The provided data and methodologies will aid researchers in the structural elucidation and purity determination of this and similar β-keto esters, which are valuable intermediates in various fields of chemical research and development. It is important to note that the actual experimental data may vary slightly based on the specific conditions used for analysis.

Application Note and Protocol for the Purification of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a β-keto ester of significant interest in medicinal chemistry and drug development due to its utility as a versatile building block for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a fundamental and widely used technique for the purification of such organic compounds, offering effective separation of the target molecule from reaction byproducts and unreacted starting materials. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For the purification of moderately polar compounds like this compound, a normal-phase chromatography setup is typically employed. In this setup, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase (often a mixture of hexane and ethyl acetate). Non-polar impurities travel through the column more quickly, while the more polar target compound and polar impurities are retained longer on the silica gel. By gradually increasing the polarity of the mobile phase (gradient elution), the adsorbed compounds can be selectively eluted, allowing for the isolation of the pure product.

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound from a crude reaction mixture.

1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Silica gel (60-120 mesh or 230-400 mesh)

    • Hexane (analytical grade)

    • Ethyl acetate (analytical grade)

    • Dichloromethane (for sample loading)

    • Sand (acid-washed)

  • Equipment:

    • Glass chromatography column

    • Separatory funnel or dropping funnel (for solvent addition)

    • Beakers and Erlenmeyer flasks

    • Glass rod

    • Cotton or glass wool

    • Collection vessels (test tubes or flasks)

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Rotary evaporator

    • Vacuum pump

2. Preparation of the Column (Slurry Method)

  • Ensure the chromatography column is clean, dry, and mounted vertically on a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer (approximately 1 cm) of sand over the plug to create a flat base.

  • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which facilitates even packing. Gently tap the side of the column to dislodge any air bubbles and ensure a homogenous packed bed.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample loading.

  • Continuously add the mobile phase to the top of the column, never allowing the solvent level to drop below the top layer of sand, which can cause the column to run dry and crack.

3. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase. A concentrated sample solution is crucial for achieving a narrow band and good separation.

  • Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Begin the elution process with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Collect the eluent in a series of fractions using test tubes or flasks.

  • Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate and develop it in a solvent system that gives good separation (e.g., 80:20 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp.

  • Gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10 Hexane:Ethyl Acetate) to elute the target compound.[1] The optimal gradient will depend on the specific impurities present in the crude mixture.

  • Fractions containing the pure product (as determined by TLC) should be combined.

5. Isolation of the Purified Product

  • Combine all fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques such as NMR, HPLC, or GC-MS.

Data Presentation

The following tables summarize the key parameters and expected results for the column chromatography purification of this compound.

Table 1: Column Chromatography Parameters

ParameterRecommended Value/Material
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane and Ethyl Acetate Gradient
Initial Mobile Phase 98:2 (Hexane:Ethyl Acetate)
Final Mobile Phase 80:20 (Hexane:Ethyl Acetate)
Column Dimensions Dependent on sample size (e.g., 2-5 cm diameter)
Sample Loading Concentrated solution in Dichloromethane
Monitoring Thin Layer Chromatography (TLC)

Table 2: Expected Results and Purity Assessment

ParameterExpected Outcome
Appearance Colorless to pale yellow oil/solid
Purity (by HPLC/NMR) >98%
Typical Yield 60-90% (dependent on crude purity)
TLC Rf Value ~0.3-0.5 in 80:20 Hexane:Ethyl Acetate (indicative)

Visualizations

Diagram 1: Experimental Workflow for Purification

Workflow A Column Preparation (Silica Gel Slurry) C Sample Loading A->C B Sample Preparation (Dissolve Crude Product) B->C D Elution with Mobile Phase Gradient (Hexane:Ethyl Acetate) C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G Identify Pure Fractions H Solvent Evaporation (Rotary Evaporator) G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound.

Diagram 2: Logical Relationship of Purification Steps

Purification_Logic cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation & Analysis Crude_Product Crude Product Adsorption Adsorption onto Silica Crude_Product->Adsorption Silica_Column Packed Silica Gel Column Silica_Column->Adsorption Elution Gradient Elution Adsorption->Elution Separation Separation of Components Elution->Separation Fraction_Collection Fraction Collection Separation->Fraction_Collection Purity_Check TLC Analysis Fraction_Collection->Purity_Check Solvent_Removal Solvent Removal Purity_Check->Solvent_Removal Based on Purity Pure_Product Purified Product Solvent_Removal->Pure_Product

Caption: Logical steps in the column chromatography purification process.

References

Application Notes and Protocols: Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a highly valuable bifunctional building block in organic and medicinal chemistry. As a 1,3-dicarbonyl compound, it possesses two key electrophilic sites, making it an ideal precursor for the synthesis of a wide array of five- and six-membered heterocyclic systems. Its 2,4-difluorophenyl moiety is a common structural motif in many biologically active compounds and pharmaceuticals, imparting unique electronic properties and metabolic stability. These application notes provide detailed protocols for the synthesis of pyrazoles, pyrimidines, and isoxazoles, which are core structures in many drug candidates.

Application Note 1: Synthesis of 5-(2,4-difluorophenyl)-1H-pyrazol-3-ols

The reaction of this compound with hydrazine derivatives is a direct and efficient method for constructing the pyrazole ring, a privileged scaffold in medicinal chemistry. The cyclocondensation proceeds by initial reaction of the more nucleophilic hydrazine nitrogen with the ketone, followed by intramolecular cyclization via attack of the second nitrogen on the ester carbonyl, and subsequent dehydration.

pyrazole_synthesis reagent1 This compound conditions Ethanol (Solvent) Reflux reagent1->conditions reagent2 Hydrazine Hydrate (H₂N-NH₂·H₂O) reagent2->conditions product 5-(2,4-difluorophenyl)-1H-pyrazol-3-ol conditions->product Cyclocondensation

Caption: General reaction scheme for pyrazole synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of pyrazoles from β-ketoesters.[1][2]

ReagentSolventCatalystTemperature (°C)Time (h)Yield (%)
Hydrazine HydrateEthanolNoneReflux2-485-95
PhenylhydrazineAcetic AcidNone100-1103-580-90
Substituted HydrazinesN,N-DimethylacetamideNone251-259-98[2]

Experimental Protocol: Synthesis of 5-(2,4-difluorophenyl)-1H-pyrazol-3-ol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 2.14 g).

  • Reagent Addition: Add absolute ethanol (30 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (12 mmol, 0.6 mL) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3).

  • Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol (2 x 10 mL).

  • Purification: Dry the solid product under vacuum. If necessary, recrystallize from ethanol to obtain the pure 5-(2,4-difluorophenyl)-1H-pyrazol-3-ol.

Application Note 2: Synthesis of 4-(2,4-difluorophenyl)-6-hydroxy-pyrimidin-2(1H)-one

Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast range of therapeutic agents.[3] The condensation of this compound with N-C-N containing nucleophiles like urea provides a classic and reliable route to functionalized pyrimidine derivatives.[3][4]

pyrimidine_synthesis reagent1 This compound conditions Sodium Ethoxide Ethanol, Reflux reagent1->conditions reagent2 Urea (H₂N-CO-NH₂) reagent2->conditions product 4-(2,4-difluorophenyl)-6-hydroxypyrimidin-2(1H)-one conditions->product Cyclization

Caption: General reaction scheme for pyrimidine synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of pyrimidines from β-ketoesters.

ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
UreaSodium EthoxideEthanolReflux6-870-85
ThioureaPotassium CarbonateDMF1004-665-80
Guanidine HClSodium HydroxideIsopropanolReflux5-775-90[3]

Experimental Protocol: Synthesis of 4-(2,4-difluorophenyl)-6-hydroxy-pyrimidin-2(1H)-one

  • Base Preparation: In a 100 mL three-necked flask fitted with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (11.5 mmol, 0.26 g) in absolute ethanol (25 mL) under a nitrogen atmosphere.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add urea (10 mmol, 0.60 g) and stir until dissolved. Then, add a solution of this compound (10 mmol, 2.14 g) in absolute ethanol (10 mL) dropwise over 15 minutes.

  • Reaction: Heat the resulting mixture to reflux for 6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. Acidify the solution to pH 5-6 with dropwise addition of concentrated hydrochloric acid, which will cause the product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Dry the product in a vacuum oven. Recrystallization from an ethanol/water mixture can be performed for further purification if required.

Application Note 3: Synthesis of 5-(2,4-difluorophenyl)isoxazol-3-ol

Isoxazoles are another important class of five-membered heterocycles found in numerous approved drugs, such as valdecoxib and leflunomide.[5] The reaction of a 1,3-dicarbonyl compound like this compound with hydroxylamine offers a straightforward pathway to the isoxazole core.[5][6]

isoxazole_synthesis reagent1 This compound conditions Sodium Acetate Aqueous Ethanol, RT reagent1->conditions reagent2 Hydroxylamine HCl (NH₂OH·HCl) reagent2->conditions product 5-(2,4-difluorophenyl)isoxazol-3-ol conditions->product Condensation

Caption: General reaction scheme for isoxazole synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of isoxazoles from β-ketoesters.[6]

ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Hydroxylamine HClSodium AcetateEthanol/Water2512-1660-75
Hydroxylamine HClSodium HydroxideMethanolReflux3-565-80
Hydroxylamine HClPyridineEthanolReflux4-670-85

Experimental Protocol: Synthesis of 5-(2,4-difluorophenyl)isoxazol-3-ol

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 2.14 g) in ethanol (40 mL).

  • Reagent Addition: Add a solution of hydroxylamine hydrochloride (12 mmol, 0.83 g) and sodium acetate (15 mmol, 1.23 g) in water (10 mL) to the flask.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).

  • Work-up: Upon completion, reduce the volume of ethanol by approximately half using a rotary evaporator. Add 50 mL of cold water to the remaining mixture to induce precipitation.

  • Isolation: Filter the resulting white precipitate, wash with copious amounts of water, and air-dry.

  • Purification: Recrystallize the crude product from an appropriate solvent such as aqueous ethanol to yield pure 5-(2,4-difluorophenyl)isoxazol-3-ol.

General Experimental Workflow

The synthesis of heterocyclic compounds from this compound generally follows a standardized workflow, from reaction setup to final characterization.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Reaction Setup (Flask, Stirrer, Condenser) dissolve 2. Dissolve Starting Material in Solvent setup->dissolve add 3. Add Nucleophile (e.g., Hydrazine, Urea) dissolve->add react 4. Heat to Reflux (or stir at RT) add->react monitor 5. Monitor Progress (TLC) react->monitor cool 6. Cool & Precipitate monitor->cool filtrate 7. Vacuum Filtration cool->filtrate wash 8. Wash with Cold Solvent filtrate->wash dry 9. Dry Product wash->dry purify 10. Recrystallize (if necessary) dry->purify analyze 11. Characterization (NMR, MS, m.p.) purify->analyze

Caption: A typical workflow for heterocyclic synthesis.

References

Application Notes and Protocols for the Scaled-Up Synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a key building block in the synthesis of various pharmaceutical compounds, particularly in the development of novel therapeutics. Its β-keto ester functionality allows for diverse chemical modifications, making it a valuable intermediate. This document provides detailed application notes and a scalable protocol for the synthesis of this compound via a Claisen condensation reaction. The outlined procedure is designed for scalability, offering a reliable and efficient route for producing this intermediate in larger quantities with high purity.

The chosen synthetic strategy involves the Claisen condensation of methyl 2,4-difluorobenzoate with methyl acetate, utilizing sodium methoxide as the base. This method is advantageous for large-scale production due to the ready availability of starting materials, straightforward reaction conditions, and avoidance of hazardous reagents like sodium hydride.

Chemical Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Figure 1. Claisen condensation of methyl 2,4-difluorobenzoate with methyl acetate to yield this compound.

Application Notes

The Claisen condensation is a robust carbon-carbon bond-forming reaction that is well-suited for industrial applications.[1] For the successful scale-up of the synthesis of this compound, several factors should be considered:

  • Base Selection: Sodium methoxide is a strong base commonly used in Claisen condensations.[1] For large-scale operations, it is often handled as a solution in methanol to improve ease of handling and dosing. The stoichiometry of the base is critical; a slight excess is typically used to drive the reaction to completion.

  • Solvent: Anhydrous toluene is a suitable solvent for this reaction as it is inert under the reaction conditions and has a boiling point that allows for effective temperature control. It also forms an azeotrope with methanol, which can be distilled off to shift the reaction equilibrium towards the product.

  • Temperature Control: The reaction is exothermic, particularly during the addition of the base. Careful temperature control is crucial to prevent side reactions and ensure a safe process. The reaction is typically initiated at a lower temperature and then gradually heated to drive it to completion.

  • Work-up and Purification: The work-up procedure is designed to neutralize the reaction mixture and remove impurities. An acidic quench is necessary to protonate the enolate of the β-keto ester product. Subsequent purification by vacuum distillation is effective for obtaining the final product with high purity on a large scale.

Quantitative Data Summary

The following tables provide a summary of the required reagents and expected outcomes for the synthesis of this compound at different scales.

Table 1: Reagent Quantities for Scaled-Up Synthesis

Reagent Lab Scale (100 g) Pilot Scale (1 kg) Production Scale (10 kg)
Methyl 2,4-difluorobenzoate100 g1.0 kg10.0 kg
Methyl Acetate128 g1.28 kg12.8 kg
Sodium Methoxide (30% in Methanol)276 mL2.76 L27.6 L
Toluene500 mL5.0 L50.0 L
Acetic Acid~50 mL~500 mL~5.0 L
Water500 mL5.0 L50.0 L
Brine200 mL2.0 L20.0 L
Anhydrous Magnesium Sulfate50 g500 g5.0 kg

Table 2: Typical Reaction Parameters and Expected Outcomes

Parameter Lab Scale (100 g) Pilot Scale (1 kg) Production Scale (10 kg)
Reaction Temperature 60-70 °C60-70 °C60-70 °C
Reaction Time 4-6 hours4-6 hours5-7 hours
Expected Yield 75-85%70-80%68-78%
Expected Purity (Post-distillation) >98%>98%>98%

Detailed Experimental Protocol (1 kg Scale)

This protocol describes the synthesis of this compound on a 1 kg scale.

Materials and Equipment:

  • 20 L jacketed glass reactor with a mechanical stirrer, thermometer, condenser, and addition funnel

  • Heating/cooling circulator

  • Vacuum distillation apparatus

  • Separatory funnel (10 L)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Reagents:

  • Methyl 2,4-difluorobenzoate (1.0 kg, 5.81 mol)

  • Methyl acetate (1.28 kg, 17.3 mol)

  • Sodium methoxide (30% solution in methanol, 2.76 L, ~14.5 mol)

  • Toluene, anhydrous (5.0 L)

  • Glacial acetic acid

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reactor Setup: Ensure the 20 L reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with methyl 2,4-difluorobenzoate (1.0 kg) and anhydrous toluene (5.0 L). Begin stirring the mixture.

  • Addition of Methyl Acetate: Add methyl acetate (1.28 kg) to the reactor.

  • Base Addition: Slowly add the sodium methoxide solution (2.76 L) to the stirred mixture via the addition funnel over a period of 1-2 hours. Maintain the internal temperature between 20-30 °C during the addition using the cooling circulator. The reaction is exothermic.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 60-70 °C. A distillation head can be used to remove the methanol/toluene azeotrope to drive the reaction to completion. Maintain the reaction at this temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is considered complete when the starting material (methyl 2,4-difluorobenzoate) is consumed.

  • Quenching: Cool the reaction mixture to 10-15 °C. Slowly and carefully add glacial acetic acid to neutralize the excess sodium methoxide and protonate the product enolate. The pH of the aqueous layer should be between 5 and 6. This process is exothermic.

  • Work-up: Add deionized water (5.0 L) to the reactor and stir for 15 minutes. Stop the stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Extraction and Washing: Wash the organic layer with deionized water (2 x 2.5 L) and then with brine (2.0 L).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and then filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Visualizations

Chemical Reaction Pathway

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents Methyl 2,4-difluorobenzoate Methyl 2,4-difluorobenzoate Claisen Condensation Claisen Condensation Methyl 2,4-difluorobenzoate->Claisen Condensation Electrophile Methyl acetate Methyl acetate Methyl acetate->Claisen Condensation Nucleophile (as enolate) Sodium methoxide Sodium methoxide Sodium methoxide->Claisen Condensation Base Toluene Toluene Toluene->Claisen Condensation Solvent Intermediate Enolate Intermediate Enolate Claisen Condensation->Intermediate Enolate Reaction Acidic Workup Acidic Workup Intermediate Enolate->Acidic Workup Protonation This compound This compound Acidic Workup->this compound Final Product

Caption: Reaction pathway for the synthesis of the target compound.

Experimental Workflow

G Experimental Workflow for Scaled-Up Synthesis Start Start Reactor Setup Reactor Setup Start->Reactor Setup Charge Reactants Charge Reactants Reactor Setup->Charge Reactants Methyl 2,4-difluorobenzoate, Methyl acetate, Toluene Base Addition Base Addition Charge Reactants->Base Addition Sodium methoxide solution (20-30 °C) Reaction Reaction Base Addition->Reaction Heat to 60-70 °C Monitoring Monitoring Reaction->Monitoring GC/TLC Monitoring->Reaction Incomplete Quenching Quenching Monitoring->Quenching Complete Work-up Work-up Quenching->Work-up Acetic acid, Water Purification Purification Work-up->Purification Extraction, Drying, Solvent Removal Final Product Final Product Purification->Final Product Vacuum Distillation

Caption: Step-by-step workflow for the synthesis protocol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Claisen Condensation for Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the Claisen condensation synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via a crossed Claisen condensation of methyl 2,4-difluorobenzoate and methyl acetate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The base used is not strong enough to deprotonate methyl acetate. 2. Moisture Contamination: Water in the reaction mixture will quench the strong base and the enolate. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Poor Quality Reagents: Starting materials or base may be degraded.1. Use a stronger base: Sodium hydride (NaH) or sodium methoxide (NaOMe) are effective. Ensure the base is fresh and properly handled. 2. Ensure anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere. 3. Optimize temperature: While the initial enolate formation is often done at 0°C, the reaction may require warming to room temperature or gentle heating to proceed. Monitor the reaction by TLC. 4. Verify reagent purity: Use freshly opened or properly stored reagents. The purity of methyl 2,4-difluorobenzoate and methyl acetate is crucial.
Formation of Multiple Byproducts 1. Self-condensation of Methyl Acetate: If the addition of methyl 2,4-difluorobenzoate is too slow or the concentration of the enolate is too high. 2. Hydrolysis of Esters: Presence of water can lead to the formation of carboxylic acids. 3. Transesterification: If using a base like sodium ethoxide with methyl esters.1. Control addition: Add the methyl 2,4-difluorobenzoate to the pre-formed enolate of methyl acetate at a controlled rate. Using an excess of the non-enolizable ester can also minimize self-condensation. 2. Strict anhydrous conditions: As mentioned above, eliminating water is critical. 3. Use a matching alkoxide base: When using methyl esters, sodium methoxide is the appropriate base to avoid transesterification.[1]
Dark Reaction Mixture/Tarry Substance 1. Decomposition of Starting Materials or Product: This can be caused by excessively high temperatures or prolonged reaction times. 2. Base-promoted side reactions: Strong bases can promote polymerization or other degradation pathways, especially with sensitive substrates.1. Maintain temperature control: Use an ice bath to control the initial exothermic reaction and avoid overheating. Monitor the reaction progress to avoid unnecessarily long reaction times. 2. Optimize base concentration and addition: Add the base portion-wise or as a solution to avoid localized high concentrations.
Difficult Product Isolation/Purification 1. Incomplete reaction: Unreacted starting materials co-elute with the product. 2. Formation of polar byproducts: Acidic byproducts can make extraction and chromatography challenging.1. Monitor for completion: Use TLC to ensure the reaction has gone to completion before workup. 2. Acidic workup: A careful acidic quench (e.g., with dilute HCl or acetic acid) will neutralize the basic reaction mixture and protonate the β-keto ester product, facilitating extraction. A subsequent wash with saturated sodium bicarbonate solution can remove acidic impurities. 3. Column chromatography: Use a suitable solvent system (e.g., ethyl acetate/hexane) for purification. The polarity can be adjusted based on TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended base for the Claisen condensation to synthesize this compound?

A1: A strong, non-nucleophilic base is required. Sodium hydride (NaH, 60% dispersion in mineral oil) is a common and effective choice as it irreversibly deprotonates the methyl acetate. Sodium methoxide (NaOMe) is also a suitable base. It is crucial to use at least a stoichiometric equivalent of the base, as the final product, a β-keto ester, is acidic and will be deprotonated by the base, driving the reaction to completion.

Q2: Why are anhydrous conditions so critical for this reaction?

A2: Strong bases like sodium hydride and sodium methoxide react rapidly and exothermically with water. Any moisture in the reaction will consume the base, preventing the formation of the necessary enolate from methyl acetate. Furthermore, water can lead to the hydrolysis of the ester starting materials and the final product.

Q3: My reaction is not going to completion. What can I do?

A3: First, ensure that your reagents and solvents are completely dry and your base is active. If the issue persists, you can try gradually increasing the reaction temperature after the initial addition of reagents at a low temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature. You may also consider increasing the equivalents of methyl acetate and the base.

Q4: I am observing the self-condensation product of methyl acetate. How can I minimize this?

A4: To minimize the self-condensation of methyl acetate, it is advisable to slowly add the methyl 2,4-difluorobenzoate to the pre-formed enolate of methyl acetate. This ensures that the concentration of the electrophilic ester is always high relative to the enolate concentration. Using methyl 2,4-difluorobenzoate as the limiting reagent can also help.

Q5: What is the best way to purify the final product?

A5: After an acidic workup and extraction, the crude product can be purified by vacuum distillation or column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexane is typically effective for separating the desired β-keto ester from unreacted starting materials and byproducts.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the crossed Claisen condensation of methyl 2,4-difluorobenzoate with methyl acetate.

Materials:

  • Methyl 2,4-difluorobenzoate

  • Methyl acetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium Methoxide (NaOMe)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.

  • Base Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Enolate Formation: Slowly add methyl acetate (1.5 equivalents) to the stirred suspension of sodium hydride at 0°C. Stir the mixture at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Claisen Condensation: Add a solution of methyl 2,4-difluorobenzoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0°C over 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for one hour, then warm to room temperature. Monitor the progress of the reaction by TLC. The reaction may require gentle heating (e.g., 40-50°C) to go to completion.

  • Workup: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Visualizations

Experimental_Workflow reagents Starting Materials: - Methyl 2,4-difluorobenzoate - Methyl acetate - Sodium Hydride - Anhydrous THF setup Reaction Setup (Inert Atmosphere, 0°C) reagents->setup enolate Enolate Formation (Methyl acetate + NaH) setup->enolate condensation Claisen Condensation (Addition of Methyl 2,4-difluorobenzoate) enolate->condensation monitoring Reaction Monitoring (TLC) condensation->monitoring workup Aqueous Workup (HCl Quench) monitoring->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart start Low or No Product Yield check_conditions Check Anhydrous Conditions & Reagent Purity start->check_conditions side_products Multiple Side Products Observed by TLC start->side_products check_base Verify Base Activity (Use fresh NaH/NaOMe) check_conditions->check_base optimize_temp Optimize Temperature (Warm to RT or heat gently) check_base->optimize_temp success Improved Yield optimize_temp->success control_addition Control Reagent Addition Rate side_products->control_addition matching_base Use Matching Alkoxide Base (NaOMe for methyl esters) control_addition->matching_base matching_base->success

Caption: Troubleshooting guide for low yield in the Claisen condensation.

References

Technical Support Center: Synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a Claisen condensation reaction.

Q1: Why is my reaction yield consistently low?

Low yields in the Claisen condensation can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.

  • Purity of Reagents and Solvents: Ensure all starting materials (2,4-difluoroacetophenone, dimethyl carbonate) and solvents (e.g., THF, toluene) are anhydrous. Moisture can quench the strong base (e.g., sodium hydride) and inhibit the formation of the necessary enolate.

  • Base Strength and Equivalents: A strong base is crucial for the deprotonation of the acetophenone. Sodium hydride (NaH) is commonly used. Ensure you are using a sufficient molar excess of the base. The reaction requires a stoichiometric amount of base because the product β-keto ester is deprotonated by the alkoxide, driving the reaction to completion.[1][2]

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While initial enolate formation may be performed at lower temperatures, the reaction often requires heating (reflux) to proceed to completion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Inefficient Stirring: Sodium hydride is a solid reagent, and its reaction with the dissolved ketone is a heterogeneous process. Efficient stirring is essential to ensure proper mixing and complete reaction.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. One common side reaction is the self-condensation of the starting ketone if it is more reactive under the chosen conditions.

Q2: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are they and how can I minimize them?

The formation of multiple products is a common challenge. Here are the likely side reactions and strategies to mitigate them:

  • Self-condensation of 2,4-difluoroacetophenone: The enolizable ketone can react with itself, leading to aldol condensation byproducts. To minimize this, the ester (dimethyl carbonate) can be added slowly to the pre-formed enolate of the ketone.

  • Incomplete Reaction: If the reaction does not go to completion, you will have unreacted starting materials in your crude product. Monitor the reaction by TLC until the starting material spot disappears or is significantly diminished.

  • Hydrolysis of the Ester: If there is moisture in the reaction, the dimethyl carbonate or the product ester can be hydrolyzed, especially during workup. Ensure all workup steps are performed with anhydrous solvents where necessary.

Q3: The reaction mixture has turned dark brown or black. What does this indicate?

A dark coloration or the formation of tar-like substances often suggests decomposition of the starting materials or products. This can be caused by:

  • Excessively High Temperatures: Overheating the reaction mixture can lead to polymerization and decomposition.

  • High Concentration of Strong Base: A very high concentration of a strong base can promote side reactions and decomposition.

  • Prolonged Reaction Times: Leaving the reaction for an extended period, especially at elevated temperatures, can result in product degradation.

To avoid this, optimize the reaction temperature and time based on TLC monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

The synthesis proceeds via a Claisen condensation. The mechanism involves the following key steps:

  • Enolate Formation: A strong base, such as sodium hydride, removes an acidic α-proton from 2,4-difluoroacetophenone to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of dimethyl carbonate.

  • Elimination: The tetrahedral intermediate formed collapses, eliminating a methoxide leaving group to form the β-keto ester.

  • Deprotonation: The resulting β-keto ester has an acidic proton between the two carbonyl groups, which is deprotonated by the methoxide generated in the previous step. This final deprotonation is thermodynamically favorable and drives the reaction to completion.[1][2]

  • Protonation: An acidic workup is required to protonate the enolate and yield the final product.

Q2: Which base is most suitable for this reaction?

Sodium hydride (NaH) is a commonly used and effective base for Claisen condensations as it forms a non-nucleophilic hydride ion and irreversibly deprotonates the ketone.[3] Other strong, non-nucleophilic bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) can also be used. It is important to avoid nucleophilic bases like sodium hydroxide or sodium methoxide in excess at the beginning, as they can lead to saponification of the ester.

Q3: How can I effectively purify the final product?

Purification of this compound typically involves the following steps:

  • Aqueous Workup: After quenching the reaction, an aqueous workup is performed to remove inorganic salts and water-soluble impurities. This usually involves washing the organic layer with a dilute acid (e.g., HCl) to neutralize any remaining base, followed by a wash with brine.

  • Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator.

  • Column Chromatography: The crude product is then purified by flash column chromatography on silica gel. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically used for elution.[3] The fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated.

Q4: Can I use diethyl carbonate instead of dimethyl carbonate?

Yes, using diethyl carbonate will result in the formation of Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. The reaction principle remains the same. The choice between dimethyl and diethyl carbonate depends on the desired final product for subsequent synthetic steps.

Data Presentation

The following table summarizes representative reaction conditions for the synthesis of aryl β-ketoesters via Claisen condensation, which can be adapted for this compound.

Starting KetoneCarbonate SourceBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
2,4-DifluoroacetophenoneDimethyl CarbonateNaH (1.5)THFReflux660-75*Adapted from[3]
p-TolylacetophenoneDiethyl CarbonateNaH (3.0)THFReflux628[3]
4-MethoxyacetophenoneDiethyl CarbonateNaH (3.0)THFReflux620[3]
4-BromoacetophenoneDiethyl CarbonateNaH (3.0)THFReflux688[3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of β-ketoesters.[3]

Materials:

  • 2,4-Difluoroacetophenone

  • Sodium Hydride (60% dispersion in mineral oil)

  • Dimethyl Carbonate

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Add anhydrous THF to the flask.

  • Addition of Reagents: To the stirred suspension of NaH in THF, add dimethyl carbonate (4.0 equivalents). Slowly add a solution of 2,4-difluoroacetophenone (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess NaH by the slow addition of glacial acetic acid, followed by 10% HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

Claisen_Condensation_Pathway Start 2,4-Difluoroacetophenone + Dimethyl Carbonate Enolate Enolate of 2,4-Difluoroacetophenone Start->Enolate + NaH Base NaH Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate on Dimethyl Carbonate Elimination Elimination of Methoxide Tetrahedral_Intermediate->Elimination Product_Enolate Product Enolate Elimination->Product_Enolate Final_Product Methyl 3-(2,4-difluorophenyl) -3-oxopropanoate Product_Enolate->Final_Product + H+ Acid_Workup Acidic Workup (H+)

Caption: Reaction pathway for the Claisen condensation synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Purity of Reagents and Solvents (Anhydrous?) Start->Check_Reagents Reagents_OK Purity OK Check_Reagents->Reagents_OK Yes Reagents_Not_OK Purify/Dry Reagents and Solvents Check_Reagents->Reagents_Not_OK No Check_Base Verify Base Strength and Stoichiometry Reagents_OK->Check_Base Reagents_Not_OK->Check_Reagents Base_OK Base OK Check_Base->Base_OK Yes Base_Not_OK Use Fresh Base/ Adjust Stoichiometry Check_Base->Base_Not_OK No Optimize_Conditions Optimize Reaction Temperature and Time (Monitor by TLC) Base_OK->Optimize_Conditions Base_Not_OK->Check_Base Conditions_Optimized Conditions Optimized Optimize_Conditions->Conditions_Optimized Check_Purification Review Purification Technique Conditions_Optimized->Check_Purification Purification_OK Successful Synthesis Check_Purification->Purification_OK

Caption: Troubleshooting workflow for synthesis optimization.

Yield_Factors Yield Product Yield Purity Reagent Purity (Anhydrous) Purity->Yield Increases Base Base Strength & Stoichiometry Base->Yield Increases Temperature Reaction Temperature Temperature->Yield Optimizes Side_Reactions Side Reactions Temperature->Side_Reactions Can Increase Time Reaction Time Time->Yield Optimizes Time->Side_Reactions Can Increase Side_Reactions->Yield Decreases

Caption: Key factors influencing the reaction yield.

References

Technical Support Center: Synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a crossed Claisen condensation reaction between 2',4'-difluoroacetophenone and a methyl carbonate source, such as dimethyl carbonate, in the presence of a strong base.

Troubleshooting_Workflow start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions product_isolation_issue Product Loss During Workup/Purification start->product_isolation_issue reagent_issue Impure starting materials? Incorrect stoichiometry? check_reagents->reagent_issue condition_issue Suboptimal base, temperature, or reaction time? check_conditions->condition_issue purify_reagents Purify/distill starting materials Adjust stoichiometry reagent_issue->purify_reagents optimize_conditions Optimize base (e.g., NaH) Control temperature (0°C to reflux) Increase reaction time condition_issue->optimize_conditions workup_problem Improper quenching or extraction? Suboptimal purification? product_isolation_issue->workup_problem optimize_workup Careful quenching with acid Optimize extraction solvent Use column chromatography workup_problem->optimize_workup

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Base: Sodium hydride (NaH) is sensitive to moisture.Use fresh, dry NaH from a newly opened container. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality Starting Materials: Impurities in 2',4'-difluoroacetophenone or dimethyl carbonate can inhibit the reaction.Purify starting materials before use (e.g., distillation).
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.Experiment with a temperature range, starting from 0°C and gradually increasing to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction by TLC until the starting material is consumed.
Presence of Multiple Byproducts Self-Condensation of Ketone: The enolizable 2',4'-difluoroacetophenone can react with itself.Slowly add the ketone to a mixture of the base and an excess of dimethyl carbonate.
Transesterification: If using an alkoxide base (e.g., sodium methoxide), it can react with the product.Use a non-nucleophilic base like sodium hydride.
Hydrolysis of Product: The β-keto ester can be hydrolyzed during workup.Perform the acidic quench at a low temperature (e.g., 0°C) and minimize the time the product is in contact with the aqueous acidic solution.
Difficulty in Product Purification Co-elution of Impurities: Byproducts may have similar polarity to the desired product.Optimize the solvent system for column chromatography. A gradient elution may be necessary.
Product Instability: β-keto esters can be unstable, especially under acidic or basic conditions.Neutralize the product after workup and handle it with care during purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in this synthesis and how can I minimize it?

A1: The most common side reaction is the self-condensation of the starting ketone, 2',4'-difluoroacetophenone. This occurs because the ketone can act as both the enolate precursor and the electrophile. To minimize this, a crossed Claisen condensation strategy is employed where the non-enolizable ester (dimethyl carbonate) is used in excess. A recommended procedure is to add the 2',4'-difluoroacetophenone slowly to a suspension of the strong base (like sodium hydride) in the presence of dimethyl carbonate. This ensures that the enolate of the ketone, once formed, preferentially reacts with the more abundant and electrophilic dimethyl carbonate.

Q2: What is the role of the strong base, and which one should I use?

A2: A strong base is required to deprotonate the α-carbon of the 2',4'-difluoroacetophenone to form the reactive enolate anion. Sodium hydride (NaH) is a commonly used and effective base for this transformation as it is non-nucleophilic and the reaction is driven forward by the evolution of hydrogen gas. Sodium methoxide can also be used, but care must be taken to use the corresponding alcohol as the solvent to avoid transesterification.

Q3: My yield is consistently low. What are the key parameters to optimize?

A3: Low yields can be attributed to several factors. Here are the key parameters to investigate for optimization:

  • Base Quality and Stoichiometry: Ensure your sodium hydride is fresh and active. Use at least a stoichiometric amount relative to the ketone.

  • Reaction Temperature: The optimal temperature can vary. Start at a lower temperature (e.g., 0°C) and slowly warm up to reflux, monitoring the reaction by TLC.

  • Reaction Time: Claisen condensations can be slow. Ensure the reaction has gone to completion by monitoring via TLC.

  • Purity of Reactants and Solvent: Use anhydrous solvent (e.g., dry THF) and pure reactants.

Q4: I see a significant amount of unreacted 2',4'-difluoroacetophenone at the end of the reaction. What could be the issue?

A4: This is a common problem and can be due to several factors:

  • Inactive Base: Your strong base may have been deactivated by moisture.

  • Insufficient Base: You may not be using enough base to fully deprotonate the ketone.

  • Short Reaction Time or Low Temperature: The reaction conditions may not be sufficient for the reaction to proceed to completion.

Q5: How should I purify the final product?

A5: The crude product is typically purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane. The exact ratio will depend on the polarity of the impurities.

Experimental Protocols

Protocol 1: Claisen Condensation using Sodium Hydride

This protocol is a general and widely used method for the synthesis of β-ketoesters.

Materials:

  • 2',4'-Difluoroacetophenone

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (10% aqueous solution)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents) to a flask containing anhydrous THF.

  • Add dimethyl carbonate (4 equivalents) to the suspension.

  • Slowly add a solution of 2',4'-difluoroacetophenone (1 equivalent) in anhydrous THF to the reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C and cautiously quench with 10% HCl until the gas evolution ceases and the mixture is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start step1 1. Prepare NaH suspension in anhydrous THF under N2 start->step1 step2 2. Add Dimethyl Carbonate step1->step2 step3 3. Add 2',4'-Difluoroacetophenone solution at 0°C step2->step3 step4 4. Reflux and Monitor by TLC step3->step4 step5 5. Quench with 10% HCl at 0°C step4->step5 step6 6. Aqueous Workup (Extraction and Washes) step5->step6 step7 7. Dry and Concentrate step6->step7 step8 8. Purify by Column Chromatography step7->step8 end End step8->end

Quantitative Data (Representative)

The following table presents representative yields for the synthesis of this compound based on typical Claisen condensation reactions. Actual yields may vary depending on the specific reaction conditions and scale.

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
NaHTHFReflux865-75>95
NaOMeMethanolReflux1250-60>95
LDATHF-78 to RT470-80>95

Potential Side Reactions

Understanding potential side reactions is crucial for optimizing the synthesis and troubleshooting unexpected results.

Side_Reactions Reactants 2',4'-Difluoroacetophenone + Dimethyl Carbonate + Strong Base Desired_Product Methyl 3-(2,4-difluorophenyl) -3-oxopropanoate Reactants->Desired_Product Desired Pathway Self_Condensation Self-Condensation Product of Ketone Reactants->Self_Condensation Side Reaction Hydrolysis_Product 3-(2,4-Difluorophenyl) -3-oxopropanoic Acid Desired_Product->Hydrolysis_Product During Workup

Troubleshooting low yield in "Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate" preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate.

Troubleshooting Guide

Low yield is a common issue in the synthesis of β-keto esters. This guide addresses specific problems that may be encountered during the preparation of this compound, primarily via a Claisen-type condensation reaction.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive or Insufficient Base: The base (e.g., Sodium Hydride, Sodium Methoxide) may have degraded due to improper storage or handling, or an insufficient amount was used.- Use a fresh, unopened container of the base or test the activity of the current batch. - Ensure the base is handled under strictly anhydrous conditions. - An excess of the base (typically 1.1 to 1.5 equivalents) is often required to drive the reaction to completion.
2. Presence of Moisture: Claisen-type condensations are highly sensitive to moisture, which can quench the base and hydrolyze the ester.- Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. - Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system. - Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.- While initial deprotonation may be performed at a lower temperature, the reaction may require heating to proceed. Monitor the reaction by TLC to determine the optimal temperature. A gentle reflux in a solvent like THF or toluene is often effective.
Formation of Multiple Byproducts 1. Self-Condensation of Dimethyl Carbonate: If the reaction conditions are not optimized, dimethyl carbonate can undergo self-condensation.- Add the 2,4-difluoroacetophenone to the mixture of the base and dimethyl carbonate slowly and at a controlled temperature.
2. Aldol-type Side Reactions: If the ketone starting material is deprotonated at the wrong position or reacts with itself, aldol condensation products can form.- Ensure the use of a strong, non-nucleophilic base to favor the desired Claisen condensation pathway.
3. Transesterification: If an alkoxide base is used that does not match the alkyl group of the ester, transesterification can occur, leading to a mixture of products.- When using an alkoxide base, match it to the ester (e.g., use sodium methoxide with dimethyl carbonate).
Difficult Product Isolation/Purification 1. Incomplete Reaction: Unreacted starting materials can co-elute with the product during chromatography.- Monitor the reaction to completion using TLC or HPLC before proceeding with the work-up.
2. Emulsion during Aqueous Work-up: The formation of an emulsion can make phase separation difficult.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of Celite.
3. Product Decomposition on Silica Gel: β-keto esters can be sensitive to acidic conditions and may decompose on standard silica gel.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system. - Alternatively, use a different stationary phase for chromatography, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: The most common and direct method is a crossed Claisen condensation between 2,4-difluoroacetophenone and an excess of dimethyl carbonate, using a strong base such as sodium hydride or sodium methoxide.[1]

Q2: Why is it crucial to use anhydrous conditions for this reaction?

A2: The reaction relies on the formation of an enolate from 2,4-difluoroacetophenone by a strong base. Water will react with the strong base, rendering it ineffective, and can also lead to the hydrolysis of the ester product.[2]

Q3: What are the key parameters to control to maximize the yield?

A3: To maximize the yield, it is critical to control the following parameters:

  • Purity of Reagents: Use high-purity starting materials and solvents.

  • Anhydrous Conditions: Meticulously exclude moisture from the reaction.

  • Stoichiometry of the Base: Use at least a stoichiometric amount, and often a slight excess, of a strong base.[3]

  • Reaction Temperature: Optimize the temperature to ensure a reasonable reaction rate without promoting side reactions.

  • Reaction Time: Monitor the reaction to determine the point of maximum conversion without significant product degradation.

Q4: Can other bases be used instead of sodium hydride?

A4: Yes, other strong bases can be used. Sodium methoxide is a common alternative.[1] Stronger bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) can also be effective and may improve yields in some cases.[1]

Q5: How can I effectively monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting ketone will have a different Rf value than the β-keto ester product. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q6: What is a typical work-up procedure for this reaction?

A6: A typical work-up involves carefully quenching the reaction mixture with a weak acid (e.g., acetic acid or a saturated aqueous solution of ammonium chloride) to neutralize any remaining base. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

Q7: What are the common purification techniques for the final product?

A7: The crude product is often purified by flash column chromatography on silica gel.[2] Recrystallization or distillation under reduced pressure may also be viable options depending on the physical properties of the product.[2]

Experimental Protocols

Protocol 1: Claisen-type Condensation using Sodium Hydride

This protocol describes the synthesis of this compound from 2,4-difluoroacetophenone and dimethyl carbonate.

Materials:

  • 2,4-difluoroacetophenone

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl carbonate

  • Anhydrous Tetrahydrofuran (THF)

  • Glacial acetic acid

  • 10% Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane under a stream of nitrogen.

  • Add anhydrous THF to the flask, followed by the dropwise addition of dimethyl carbonate (4 equivalents).

  • Slowly add a solution of 2,4-difluoroacetophenone (1 equivalent) in anhydrous THF to the stirred suspension.

  • After the addition is complete, heat the reaction mixture to reflux for 6 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Cool the reaction mixture to room temperature and quench by the slow addition of glacial acetic acid, followed by 10% hydrochloric acid.

  • Extract the aqueous phase with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ketone 2,4-Difluoroacetophenone enolate Enolate Ion ketone->enolate Deprotonation by Base base Base (e.g., NaH) base->enolate ester Dimethyl Carbonate tetrahedral Tetrahedral Intermediate ester->tetrahedral enolate->tetrahedral Nucleophilic Attack product This compound tetrahedral->product Elimination of Methoxide alkoxide Methoxide Leaving Group tetrahedral->alkoxide

Caption: Reaction mechanism for the Claisen-type condensation.

Troubleshooting_Workflow start Low Yield Observed check_base Check Base Activity & Stoichiometry start->check_base check_conditions Verify Anhydrous Conditions check_base->check_conditions OK solution_base Use Fresh Base / Increase Equivalents check_base->solution_base Inactive/Insufficient check_temp Optimize Reaction Temperature check_conditions->check_temp OK solution_conditions Dry Glassware & Solvents Thoroughly check_conditions->solution_conditions Moisture Present check_byproducts Analyze for Byproducts (TLC/GC-MS) check_temp->check_byproducts OK solution_temp Increase or Decrease Temperature Systematically check_temp->solution_temp Suboptimal solution_byproducts Adjust Reagent Addition Order / Rate check_byproducts->solution_byproducts Present end Improved Yield check_byproducts->end None solution_base->end solution_conditions->end solution_temp->end solution_byproducts->end

References

Preventing self-condensation in "Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and effective method is a crossed Claisen condensation.[1][2][3] This reaction involves the condensation of an enolizable ketone, in this case, 2',4'-difluoroacetophenone, with a non-enolizable methyl ester, such as dimethyl carbonate. A strong base is required to facilitate the reaction.

Q2: Why is self-condensation a significant concern in this synthesis?

Self-condensation can occur if the ester used as a reactant has α-hydrogens, making it capable of forming an enolate and reacting with itself. This leads to the formation of undesired byproducts, reducing the yield and complicating the purification of the target molecule, this compound. Using a non-enolizable ester like dimethyl carbonate is a key strategy to prevent this side reaction.[1][4]

Q3: What are the recommended bases for this reaction, and why?

Strong, non-nucleophilic bases are recommended to ensure the complete and rapid formation of the ketone enolate, which minimizes the chance of side reactions. Common choices include:

  • Sodium hydride (NaH): A strong base that irreversibly deprotonates the ketone.[1]

  • Sodium methoxide (NaOMe): A suitable strong base, particularly when methanol is used as a solvent or co-solvent.[5]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (2',4'-difluoroacetophenone), you can observe the consumption of the ketone and the appearance of the product spot.

Q5: What are the typical workup and purification procedures for this product?

After the reaction is complete, a typical workup involves:

  • Quenching the reaction with a weak acid (e.g., acetic acid or ammonium chloride solution).

  • Performing an aqueous workup to remove the base and other water-soluble impurities.

  • Extracting the product into an organic solvent (e.g., ethyl acetate).

  • Washing the organic layer with brine and drying it over an anhydrous salt (e.g., sodium sulfate).

  • Removing the solvent under reduced pressure.

The crude product is often purified by column chromatography on silica gel.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Base: The base (e.g., NaH) may have degraded due to moisture exposure. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 3. Poor Quality Starting Materials: Impurities in the 2',4'-difluoroacetophenone or dimethyl carbonate can interfere with the reaction.1. Use fresh, properly stored base. Ensure all glassware is thoroughly dried. 2. Monitor the reaction by TLC and consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. 3. Use purified starting materials.
Significant Self-Condensation Byproduct 1. Use of an Enolizable Ester: If an ester other than a non-enolizable one (like dimethyl carbonate) was used, it can self-condense. 2. Insufficiently Strong or Stoichiometric Base: If the base is not strong enough or used in insufficient quantity, it may not fully deprotonate the intended nucleophile, allowing for side reactions.1. Switch to a non-enolizable ester such as dimethyl carbonate. 2. Use a strong base like sodium hydride in at least a stoichiometric amount relative to the ketone to ensure complete enolate formation.
Formation of Multiple Unidentified Byproducts 1. Reaction Temperature Too High: Elevated temperatures can lead to decomposition or side reactions. 2. Incorrect Order of Reagent Addition: Adding the ketone to a mixture of the base and ester can sometimes lead to side reactions.1. Maintain a controlled, lower temperature during the reaction. 2. A common strategy is to first form the enolate of the ketone by adding it to the base, and then slowly adding the ester to this mixture.
Difficult Purification 1. Presence of Unreacted Starting Materials and Byproducts: Incomplete reaction or side reactions can lead to a complex mixture. 2. Oily Product: The product may be an oil, making crystallization difficult.1. Optimize reaction conditions to maximize conversion and minimize byproducts. 2. Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) for effective purification.

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydride in Tetrahydrofuran (THF)

This protocol is a standard approach for the crossed Claisen condensation.

Materials:

  • 2',4'-Difluoroacetophenone

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (for quenching)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2',4'-difluoroacetophenone (1 equivalent) in anhydrous THF to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

  • Slowly add dimethyl carbonate (3-5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench any excess sodium hydride with a small amount of anhydrous methanol.

  • Add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

reaction_pathway ketone 2',4'-Difluoroacetophenone enolate Ketone Enolate ketone->enolate + Base base Strong Base (e.g., NaH) intermediate Tetrahedral Intermediate enolate->intermediate + Dimethyl Carbonate ester Dimethyl Carbonate ester->intermediate product This compound intermediate->product - Methoxide

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Byproduct Formation check_base Check Base Activity & Stoichiometry start->check_base check_ester Using Non-Enolizable Ester? check_base->check_ester Yes use_fresh_base Use Fresh, Anhydrous Base in Stoichiometric Amount check_base->use_fresh_base No check_temp Check Reaction Temperature check_ester->check_temp Yes use_dmc Use Dimethyl Carbonate check_ester->use_dmc No control_temp Maintain Lower Temperature check_temp->control_temp Too High optimize Purify via Column Chromatography & Optimize check_temp->optimize Optimal use_fresh_base->optimize use_dmc->optimize control_temp->optimize

References

Navigating the Claisen Condensation: A Technical Guide for the Synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate via a crossed Claisen condensation. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in choosing a base for the Claisen condensation of 2,4-difluoroacetophenone and dimethyl carbonate?

A1: The selection of an appropriate base is paramount to the success of this reaction. The ideal base must be strong enough to deprotonate the α-carbon of 2,4-difluoroacetophenone, forming the reactive enolate. However, it should not react with the ester functionality of dimethyl carbonate, which would lead to unwanted side reactions. Stronger, non-nucleophilic bases are often preferred to improve reaction yields.[1][2][3]

Q2: Why is a stoichiometric amount of base typically required for a Claisen condensation?

A2: A full equivalent of base is necessary because the product, a β-keto ester, is more acidic than the starting alcohol. The base, therefore, deprotonates the product, shifting the reaction equilibrium to the right and driving the reaction to completion.[4] This final deprotonation step is a key driving force for the Claisen condensation.[2][5]

Q3: Can sodium methoxide be used for this reaction?

A3: While sodium methoxide is a common base for Claisen condensations, its use here could lead to a mixture of products due to transesterification with the dimethyl carbonate. A stronger, non-nucleophilic base like sodium hydride (NaH) is generally a better choice to avoid this complication and often leads to higher yields.[1][3]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

  • Possible Cause 1: Ineffective enolate formation. The base used may not be strong enough to efficiently deprotonate the 2,4-difluoroacetophenone. The presence of electron-withdrawing fluorine atoms on the aromatic ring can affect the acidity of the α-protons.

    • Solution: Switch to a stronger base such as sodium hydride (NaH). Ensure all reagents and solvents are strictly anhydrous, as moisture will quench the base and the enolate.

  • Possible Cause 2: Reversibility of the reaction. The Claisen condensation is a reversible reaction.

    • Solution: Ensure a stoichiometric amount of a strong base is used to deprotonate the resulting β-keto ester, which drives the equilibrium towards the product.[4]

  • Possible Cause 3: Side reactions. The base may be reacting with the dimethyl carbonate.

    • Solution: Use a non-nucleophilic base like sodium hydride. Adding the 2,4-difluoroacetophenone slowly to a suspension of the base before the addition of dimethyl carbonate can also minimize side reactions.

Problem 2: Formation of multiple unidentified byproducts.

  • Possible Cause 1: Self-condensation of the ketone. Although less likely with a non-enolizable ester partner, it can occur if the reaction conditions are not optimized.

    • Solution: Maintain a low reaction temperature during the addition of reagents. Ensure slow and controlled addition of the ketone to the base.

  • Possible Cause 2: Impure starting materials. Contaminants in the 2,4-difluoroacetophenone or dimethyl carbonate can lead to various side reactions.

    • Solution: Use high-purity, anhydrous starting materials. Purify the reagents if necessary before use.

Problem 3: Difficulty in isolating the final product.

  • Possible Cause 1: Incomplete reaction. If the reaction has not gone to completion, separation of the product from the starting materials can be challenging.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TTC). Increase the reaction time or temperature if necessary.

  • Possible Cause 2: Emulsion formation during workup. The presence of salts and other byproducts can lead to the formation of stable emulsions during the aqueous workup.

    • Solution: Add a saturated brine solution to help break the emulsion. If necessary, filter the entire mixture through a pad of celite.

Data Presentation

Table 1: Comparison of Commonly Used Bases for Claisen Condensation

BaseChemical FormulapKa of Conjugate AcidKey AdvantagesPotential Disadvantages
Sodium HydrideNaH~35Strong, non-nucleophilic, promotes high yields.[1][3]Highly reactive with water and protic solvents.
Sodium MethoxideNaOCH₃~15.5Inexpensive, readily available.Can lead to transesterification, weaker base.
Lithium Diisopropylamide (LDA)C₆H₁₄LiN~36Very strong, non-nucleophilic, useful for directed condensations.Requires low temperatures, can be difficult to handle.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of β-ketoesters from ketones and diethyl carbonate.[6]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2,4-Difluoroacetophenone

  • Dimethyl carbonate

  • Glacial acetic acid

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully wash sodium hydride (1.2 equivalents) with anhydrous hexane to remove the mineral oil and suspend it in anhydrous THF.

  • Addition of Reagents: To the stirred suspension of NaH in THF, slowly add a solution of 2,4-difluoroacetophenone (1.0 equivalent) in anhydrous THF at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. Then, add dimethyl carbonate (2.0 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 6-12 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of glacial acetic acid, followed by 10% HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

Base_Selection_Logic start Start: Choose a base for the Claisen Condensation is_strong_enough Is the base strong enough to deprotonate the ketone? start->is_strong_enough use_strong_base Select a strong base (e.g., NaH, LDA) is_strong_enough->use_strong_base Yes consider_weaker_base Consider a weaker base (e.g., NaOMe) is_strong_enough->consider_weaker_base No is_nucleophilic Is the base nucleophilic? use_non_nucleophilic Use a non-nucleophilic base (e.g., NaH, LDA) is_nucleophilic->use_non_nucleophilic No potential_side_reactions Potential for nucleophilic attack on ester is_nucleophilic->potential_side_reactions Yes use_strong_base->is_nucleophilic transesterification_risk Risk of transesterification consider_weaker_base->transesterification_risk optimal_choice Optimal Choice: Strong, non-nucleophilic base use_non_nucleophilic->optimal_choice

Caption: Decision workflow for selecting a suitable base.

Experimental_Workflow start Start: Synthesis of this compound preparation 1. Prepare NaH suspension in anhydrous THF start->preparation addition1 2. Add 2,4-difluoroacetophenone solution at 0°C preparation->addition1 addition2 3. Add dimethyl carbonate dropwise addition1->addition2 reaction 4. Heat to reflux and monitor by TLC addition2->reaction workup 5. Quench with acid and perform aqueous workup reaction->workup extraction 6. Extract with ethyl acetate workup->extraction purification 7. Dry, concentrate, and purify by column chromatography extraction->purification end End: Obtain pure product purification->end

Caption: Step-by-step experimental workflow diagram.

References

Technical Support Center: Anhydrous Reaction Conditions for the Synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the anhydrous reaction conditions required for this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and effective method for the synthesis of this compound is the Claisen condensation. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. For this specific synthesis, the crossed Claisen condensation of methyl 2,4-difluorobenzoate and methyl acetate is the typical route.

Q2: Why are anhydrous reaction conditions critical for this synthesis?

Anhydrous (water-free) conditions are paramount for the success of the Claisen condensation for several reasons:

  • Prevention of Base Quenching: The strong bases required for the reaction, such as sodium hydride (NaH), react violently with water. Any moisture present will consume the base, rendering it ineffective for the desired reaction.

  • Hydrolysis of Esters: Water can hydrolyze the starting ester materials and the final β-keto ester product, leading to the formation of unwanted carboxylic acids and a significant reduction in yield.

  • Side Reactions: The presence of water can promote undesirable side reactions, complicating the purification process and diminishing the purity of the final product.

Q3: What are the recommended bases and solvents for this reaction?

A strong base is necessary to deprotonate the α-carbon of methyl acetate to form the reactive enolate. Common choices include:

  • Sodium Hydride (NaH): A powerful, non-nucleophilic base that is frequently used for Claisen condensations. It offers the advantage of an irreversible deprotonation.

  • Sodium Methoxide (NaOMe): Another suitable strong base. To avoid transesterification, the alkoxide base should match the alcohol portion of the ester.

The solvent must be aprotic and anhydrous to prevent reaction with the strong base. The most commonly used solvent is:

  • Tetrahydrofuran (THF): An aprotic ether that is an excellent solvent for this type of reaction. It must be thoroughly dried before use.

Q4: How can I ensure my reaction is truly anhydrous?

To maintain anhydrous conditions, the following precautions should be taken:

  • Glassware: All glassware should be oven-dried at a high temperature (e.g., 120-150°C) for several hours and then cooled in a desiccator over a drying agent or under a stream of inert gas (e.g., nitrogen or argon).

  • Solvents: Use freshly distilled, dry solvents. Anhydrous THF can be obtained by distillation from a suitable drying agent like sodium-benzophenone ketyl or by passing it through a column of activated alumina.

  • Reagents: Use freshly opened or properly stored anhydrous reagents. Solid reagents can be dried in a vacuum oven.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere of nitrogen or argon using a Schlenk line or a glovebox to prevent atmospheric moisture from entering the reaction vessel.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inadequate anhydrous conditions.1. Ensure all glassware, solvents, and reagents are scrupulously dried. Use an inert atmosphere.
2. Inactive or insufficient base.2. Use a fresh bottle of sodium hydride or titrate the base solution. Ensure the correct stoichiometry of the base is used.
3. Low reaction temperature.3. While the initial addition is often done at a low temperature, the reaction may require warming to proceed to completion. Monitor the reaction by TLC.
4. Impure starting materials.4. Purify the starting esters by distillation before use.
Formation of a White Precipitate Upon Quenching 1. Unreacted starting materials or side products.1. Analyze the precipitate by NMR or other spectroscopic methods to identify it. This can help diagnose the issue with the reaction.
2. Hydrolysis of the product during workup.2. Perform the acidic workup at a low temperature (e.g., 0°C) and work quickly.
Multiple Spots on TLC, Indicating Side Products 1. Self-condensation of methyl acetate.1. Add the methyl acetate slowly to the reaction mixture containing the base and methyl 2,4-difluorobenzoate to keep its concentration low.
2. Presence of moisture leading to hydrolysis.2. Re-evaluate and improve the anhydrous technique.
3. Reaction temperature is too high.3. Optimize the reaction temperature. Higher temperatures can sometimes lead to side reactions.
Difficulty in Purifying the Final Product 1. Presence of unreacted starting materials.1. Use an excess of one of the starting materials to ensure the complete consumption of the other.
2. Formation of closely related side products.2. Utilize column chromatography with a carefully selected solvent system for purification.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 2,4-difluorobenzoate

  • Methyl acetate

  • Hydrochloric acid (1M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

  • Add anhydrous THF to the flask to create a suspension of sodium hydride.

  • Reaction: Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of methyl 2,4-difluorobenzoate (1.0 equivalent) and methyl acetate (1.1 equivalents) in anhydrous THF to the stirred suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0°C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

  • Acidify the mixture to pH ~4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Start Low or No Product Yield Check_Anhydrous Verify Anhydrous Conditions (Glassware, Solvents, Atmosphere) Start->Check_Anhydrous Check_Base Assess Base Activity & Stoichiometry Check_Anhydrous->Check_Base Conditions OK Solution_Dry Redry all components and rerun under inert atmosphere. Check_Anhydrous->Solution_Dry Moisture Suspected Check_Temp Optimize Reaction Temperature Check_Base->Check_Temp Base OK Solution_Base Use fresh base and ensure correct molar equivalents. Check_Base->Solution_Base Base Issue Check_Purity Confirm Purity of Starting Materials Check_Temp->Check_Purity Temp OK Solution_Temp Monitor by TLC and adjust temperature as needed. Check_Temp->Solution_Temp Temp Suboptimal Solution_Purity Purify starting materials (e.g., by distillation). Check_Purity->Solution_Purity Impurities Found Success Improved Yield Check_Purity->Success Purity OK Solution_Dry->Success Solution_Base->Success Solution_Temp->Success Solution_Purity->Success

Caption: A troubleshooting workflow for addressing low yield in the synthesis of this compound.

Technical Support Center: Analysis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC analysis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in "this compound"?

A1: Impurities in this compound typically originate from the manufacturing process. The most common synthetic route is a Claisen condensation reaction. Potential impurities could include:

  • Starting Materials: Unreacted 2,4-difluorobenzoyl chloride and methyl acetate.

  • By-products: Self-condensation products of the starting materials.

  • Degradation Products: Hydrolysis of the ester group to the corresponding carboxylic acid. β-keto esters can also undergo decarboxylation.[1]

Q2: What is a good starting point for an HPLC method for this compound?

A2: For a substituted aromatic keto-ester like this compound, a reversed-phase HPLC method is a suitable starting point. Below is a recommended starting method, which may require further optimization.

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)

Q3: How can I improve the peak shape for my analyte?

A3: Poor peak shape, such as tailing or fronting, can be caused by several factors. For aromatic compounds, interactions with the silica stationary phase can be a common cause of peak tailing.[2] Consider the following:

  • Mobile Phase pH: Adjusting the pH of the mobile phase can help to suppress the ionization of silanol groups on the column, reducing peak tailing. Using a mobile phase with a pH between 2 and 8 is generally recommended.[3]

  • Column Choice: Using a column with end-capping or a different stationary phase (e.g., a phenyl column) can reduce secondary interactions.

  • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the HPLC analysis of this compound.

ProblemPotential CauseSuggested Solution
No Peaks - Incorrect mobile phase composition.- Detector issue (e.g., lamp off).- No sample injected.- Verify mobile phase preparation and connections.[4]- Check detector status and settings.- Confirm injector operation and sample vial.[4]
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use fresh, high-purity solvents.- Flush the injector and sample loop.- Incorporate a needle wash step in your method.
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Extra-column dead volume.- Adjust mobile phase pH or use a mobile phase additive like triethylamine (for basic compounds).[2]- Reduce injection volume or sample concentration.[2]- Check for and minimize the length of tubing between components.[2]
Peak Splitting or Doubling - Clogged column frit.- Column void.- Sample solvent incompatible with the mobile phase.- Back-flush the column (if permitted by the manufacturer).[2]- Replace the column.- Dissolve the sample in the mobile phase whenever possible.
Fluctuating Retention Times - Inconsistent mobile phase composition.- Leaks in the system.- Temperature fluctuations.- Ensure proper mixing of the mobile phase; consider pre-mixing.[5]- Check all fittings for leaks.[3]- Use a column oven to maintain a stable temperature.[3]
Broad Peaks - Low mobile phase flow rate.- Leak between the column and detector.- Column degradation.- Verify and adjust the flow rate.[3]- Check the fitting connecting the column to the detector.- Replace the guard column or the analytical column.[3]

Experimental Protocols

Protocol for HPLC Method Development

  • Analyte Characterization: Determine the physicochemical properties of this compound, including its UV spectrum, to select an appropriate detection wavelength.

  • Column Selection: Start with a standard C18 column. If peak shape is poor, consider a phenyl or a newer generation end-capped silica column.

  • Mobile Phase Selection: A mixture of acetonitrile and water is a good starting point for reversed-phase HPLC. The use of a buffer or acid modifier (e.g., 0.1% formic acid) is recommended to control the pH and improve peak shape.

  • Gradient Optimization: Begin with a broad gradient (e.g., 5% to 95% organic) to determine the approximate retention time of the analyte and any impurities. Then, create a shallower gradient around the elution time of the main peak to improve separation.

  • Flow Rate and Temperature Optimization: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Adjusting the temperature can influence selectivity and peak shape.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Issue? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes, Tailing splitting Splitting/Doubling peak_shape->splitting Yes, Splitting broad Broad peak_shape->broad Yes, Broad no_peaks No/Unexpected Peaks? retention_time->no_peaks No fluctuating_rt Fluctuating retention_time->fluctuating_rt Yes, Fluctuating drifting_rt Drifting retention_time->drifting_rt Yes, Drifting end Problem Resolved no_peaks->end No, Other Issue check_injection Verify injection process and sample no_peaks->check_injection Yes, No Peaks check_detector Check detector settings and lamp no_peaks->check_detector Yes, No Peaks check_contamination Check for contamination (Ghost Peaks) no_peaks->check_contamination Yes, Unexpected Peaks check_silanol Check for secondary silanol interactions (Adjust pH, use end-capped column) tailing->check_silanol check_overload Check for column overload (Dilute sample) tailing->check_overload check_frit Check for column frit blockage (Back-flush column) splitting->check_frit check_void Check for column void (Replace column) splitting->check_void check_flow Check flow rate and for leaks broad->check_flow check_silanol->end check_overload->end check_frit->end check_void->end check_flow->end check_mobile_phase Check mobile phase composition and for leaks fluctuating_rt->check_mobile_phase check_temp Check column temperature stability fluctuating_rt->check_temp check_equilibration Ensure proper column equilibration drifting_rt->check_equilibration check_mobile_phase->end check_temp->end check_equilibration->end check_injection->end check_detector->end check_contamination->end

Caption: A workflow diagram for troubleshooting common HPLC issues.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis sample_prep Sample Preparation (Dissolve and Filter) injector Injector sample_prep->injector mobile_phase_prep Mobile Phase Preparation (Filter and Degas) pump Pump mobile_phase_prep->pump pump->injector column Column injector->column detector Detector column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration and Quantification chromatogram->integration report Report Generation integration->report

Caption: A general workflow for HPLC analysis from sample preparation to data reporting.

References

Technical Support Center: Purification of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions.

Issue 1: Low yield after purification.

Potential CauseRecommended Solution
Decarboxylation of the β-keto ester The β-keto ester functional group is susceptible to decarboxylation, especially under acidic or basic conditions and at elevated temperatures. It is crucial to maintain neutral pH and use moderate temperatures during extraction and concentration steps.
Incomplete reaction or side reactions The Claisen condensation used for synthesis may not have gone to completion, or side reactions such as self-condensation of the starting materials may have occurred.[1][2][3][4][5] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Product loss during extraction Ensure the pH of the aqueous layer is optimal for extracting the product into the organic phase. Multiple extractions with a suitable solvent will maximize recovery.
Suboptimal chromatography conditions The choice of solvent system and stationary phase is critical. A gradient elution may be necessary to separate the product from closely related impurities.

Issue 2: Presence of impurities in the final product.

Potential ImpurityIdentification and Removal
Starting materials Unreacted starting materials such as a methyl ester and a ketone can be common impurities.[2] These can typically be removed by column chromatography.
Self-condensation products The starting ketone can react with itself, leading to impurities.[1] Careful control of reaction conditions, such as slow addition of the ketone, can minimize this.[1]
Decarboxylation product The corresponding ketone, formed by the loss of the carbomethoxy group, is a common impurity. This can be minimized by avoiding harsh pH and high temperatures.
Cannizzaro reaction products If an aromatic aldehyde without α-hydrogens is used in the synthesis under strongly basic conditions, it can disproportionate into an alcohol and a carboxylic acid.[1] Using milder bases and lower temperatures can prevent this.[1]

Issue 3: Oiling out during recrystallization.

Potential CauseRecommended Solution
Inappropriate solvent system The chosen solvent may be too good of a solvent, or the cooling rate may be too fast. Experiment with different solvent systems, such as a mixture of a good solvent and a poor solvent (e.g., ethyl acetate/hexanes).
Presence of impurities Impurities can interfere with crystal lattice formation. Attempt to further purify the material by column chromatography before recrystallization.
Rapid cooling Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote gradual crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification methods for this compound?

A1: The most common and effective purification methods are column chromatography and recrystallization. Column chromatography on silica gel is typically used for the initial purification to remove the bulk of impurities. Recrystallization is then employed to obtain a highly pure crystalline product.

Q2: What solvent systems are recommended for column chromatography?

A2: A common solvent system for the purification of β-keto esters by column chromatography is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing the polarity, is often effective in separating the desired product from impurities.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: A mixed solvent system is often ideal for recrystallization. This typically involves dissolving the compound in a minimum amount of a "good" solvent (in which it is soluble) at an elevated temperature and then slowly adding a "poor" solvent (in which it is less soluble) until turbidity is observed. Common solvent pairs include ethyl acetate/hexanes, acetone/water, and methanol/water.

Q4: How can I monitor the purity of this compound?

A4: Purity can be assessed using several analytical techniques. HPLC is a highly effective method for quantifying purity and detecting trace impurities.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and can also be used for purity assessment, including quantitative NMR (qNMR).[6]

Q5: What are the key stability concerns during the purification of this compound?

A5: The primary stability concern is the susceptibility of the β-keto ester to decarboxylation. This process is accelerated by both acidic and basic conditions, as well as heat. Therefore, it is crucial to handle the compound under neutral or near-neutral pH conditions and to avoid excessive temperatures during all purification steps, including solvent evaporation.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, then gently apply pressure to create a firm, even bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica gel containing the sample to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature.

Protocol 2: Recrystallization

  • Dissolution: In a flask, dissolve the impure product in a minimal amount of a suitable "good" solvent (e.g., ethyl acetate) by gently warming.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of "Poor" Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.

  • Crystal Formation: Allow the flask to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent mixture and dry them under vacuum.

Visualizations

experimental_workflow crude Crude Product column_chrom Column Chromatography crude->column_chrom fractions Collect Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc pure_fractions Combine Pure Fractions tlc->pure_fractions Identify Pure Fractions evaporation Solvent Evaporation pure_fractions->evaporation recrystallization Recrystallization evaporation->recrystallization crystals Pure Crystalline Product recrystallization->crystals

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_purification Purification Issues cluster_solutions Potential Solutions low_yield Low Yield? decarboxylation Check for Decarboxylation (Control pH and Temperature) low_yield->decarboxylation reaction_conditions Optimize Reaction Conditions (Monitor with TLC/HPLC) low_yield->reaction_conditions extraction Optimize Extraction Protocol low_yield->extraction impurities Impurities Present? impurities->reaction_conditions chromatography Adjust Chromatography (Solvent Gradient) impurities->chromatography oiling_out Oiling Out? oiling_out->impurities recrystallization_solvent Screen Recrystallization Solvents oiling_out->recrystallization_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling

Caption: Troubleshooting logic for common purification challenges.

References

Minimizing byproduct formation in "Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, focusing on minimizing byproduct formation and maximizing yield and purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound via the Claisen condensation of methyl 2,4-difluorobenzoate and methyl acetate.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this Claisen condensation can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Inefficient Enolate Formation: The formation of the methyl acetate enolate is a critical step.

    • Base Selection: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly used. Ensure the base is fresh and properly handled to maintain its reactivity. Using an alkoxide that doesn't match the ester (e.g., sodium ethoxide with methyl esters) can lead to transesterification, a common side reaction.[1]

    • Reaction Conditions: The deprotonation of methyl acetate requires anhydrous conditions. Any moisture will consume the base and reduce the concentration of the enolate. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.

    • Self-Condensation of Methyl Acetate: Methyl acetate can react with its own enolate to form methyl acetoacetate.[2] To minimize this, one strategy is to slowly add the methyl acetate to a mixture of the non-enolizable ester (methyl 2,4-difluorobenzoate) and the base.

    • Hydrolysis: The presence of water can lead to the hydrolysis of the ester starting materials and the β-keto ester product. Rigorously dry conditions are essential.

  • Reaction Equilibrium: The Claisen condensation is a reversible reaction. To drive the reaction towards the product, it's beneficial to use a stoichiometric amount of base. The final deprotonation of the β-keto ester product is thermodynamically favorable and helps to shift the equilibrium.[3][4]

Q2: I am observing significant amounts of methyl acetoacetate as a byproduct. How can I prevent this?

A2: The formation of methyl acetoacetate is due to the self-condensation of methyl acetate.[2] This is a common issue in mixed Claisen condensations. To suppress this side reaction:

  • Control the Stoichiometry and Addition Order: Use methyl 2,4-difluorobenzoate as the limiting reagent. A common strategy is to slowly add methyl acetate to the reaction mixture containing the methyl 2,4-difluorobenzoate and the strong base. This ensures that the concentration of the methyl acetate enolate is kept low at any given time, favoring its reaction with the more electrophilic methyl 2,4-difluorobenzoate.

  • Choice of Base: While strong bases are necessary, extremely reactive bases might promote the self-condensation more aggressively. Experimenting with the type and amount of base can help find an optimal balance.

Q3: My final product seems to be degrading during workup or purification, leading to the formation of 2,4-difluoroacetophenone. What is happening and how can I avoid it?

A3: The formation of 2,4-difluoroacetophenone is likely due to the hydrolysis and subsequent decarboxylation of the β-keto ester product.[5][6][7] This is a common decomposition pathway for β-keto acids, which can be formed during acidic workup.

  • Careful Workup: During the aqueous workup, avoid prolonged exposure to strong acids or high temperatures. Use a mild acidic solution (e.g., dilute HCl or acetic acid) for neutralization and keep the temperature low (e.g., using an ice bath).

  • Purification Method:

    • Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method. However, be cautious as excessive heat can promote decarboxylation.

    • Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying β-keto esters. Use a non-polar eluent system (e.g., hexane/ethyl acetate) to minimize contact time with the acidic silica gel.

Q4: What is the role of the base in this reaction, and can I use a catalytic amount?

A4: A stoichiometric amount of a strong base is required for the Claisen condensation to proceed to completion. The base performs two crucial functions:

  • Enolate Formation: It deprotonates the α-carbon of methyl acetate to form the nucleophilic enolate.

  • Driving the Equilibrium: After the condensation, the β-keto ester product is more acidic than the starting alcohol (methanol). The base deprotonates the product, forming a resonance-stabilized enolate. This final, essentially irreversible deprotonation step drives the entire equilibrium of the reaction towards the product.[3][4] Therefore, a catalytic amount of base is insufficient.

Data Summary

The following table summarizes the impact of different reaction parameters on the yield and purity of β-keto ester synthesis, based on general principles of the Claisen condensation.

ParameterCondition ACondition BExpected Outcome
Base Sodium Hydride (NaH)Sodium Methoxide (NaOMe)Both are effective. NaH is a strong, non-nucleophilic base that works well in aprotic solvents like THF. NaOMe is also a strong base, often used in methanol, but care must be taken to use the corresponding alkoxide to the ester to avoid transesterification.
Solvent Tetrahydrofuran (THF)TolueneBoth are suitable aprotic solvents. The choice may depend on the solubility of the reactants and the desired reaction temperature. Anhydrous conditions are critical for both.
Temperature 0 °C to Room TemperatureRefluxThe reaction is typically started at a lower temperature to control the initial exothermic reaction and then may be warmed to drive it to completion. Refluxing can increase the reaction rate but may also promote side reactions.
Workup Mild Acidic Quench (e.g., Acetic Acid)Strong Acidic Quench (e.g., conc. HCl)A mild quench is preferred to minimize the risk of hydrolysis and decarboxylation of the β-keto ester product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on general methods for Claisen condensations.

Materials:

  • Methyl 2,4-difluorobenzoate

  • Methyl acetate (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Dilute hydrochloric acid (HCl) or Acetic Acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation: All glassware should be oven-dried and assembled under a nitrogen or argon atmosphere.

  • Base Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Reactant Addition: To this suspension, add a solution of methyl 2,4-difluorobenzoate (1.0 equivalent) in anhydrous THF.

  • Enolizable Ester Addition: Slowly add anhydrous methyl acetate (1.2 equivalents) dropwise from the addition funnel over 30-60 minutes. The reaction mixture may gently reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Gentle heating may be required to drive the reaction to completion.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of a mild acid like acetic acid until gas evolution ceases. Alternatively, a dilute aqueous HCl solution can be used, but with caution to avoid excessive heat generation and product decomposition.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Methyl_2_4_difluorobenzoate Methyl 2,4-difluorobenzoate Target_Product This compound Methyl_2_4_difluorobenzoate->Target_Product Methyl_acetate Methyl Acetate Enolate Methyl Acetate Enolate Methyl_acetate->Enolate + Base (e.g., NaH) Enolate->Target_Product + Methyl 2,4-difluorobenzoate

Caption: Main reaction pathway for the synthesis.

Byproduct_Formation Methyl_acetate Methyl Acetate Enolate Methyl Acetate Enolate Methyl_acetate->Enolate + Base Self_Condensation Self-Condensation Product (Methyl Acetoacetate) Enolate->Self_Condensation + Methyl Acetate Target_Product Target Product (this compound) Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Product (2,4-Difluoroacetophenone) Target_Product->Hydrolysis_Decarboxylation + H₂O, H⁺/Δ

Caption: Common byproduct formation pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Byproducts Analyze Byproducts (GC-MS, NMR) Start->Check_Byproducts High_Self_Condensation High Methyl Acetoacetate? Check_Byproducts->High_Self_Condensation Yes High_Decarboxylation High 2,4-Difluoroacetophenone? Check_Byproducts->High_Decarboxylation No High_Self_Condensation->High_Decarboxylation No Optimize_Addition Optimize Reactant Addition: Slowly add methyl acetate High_Self_Condensation->Optimize_Addition Yes Modify_Workup Modify Workup: Mild acid, low temperature High_Decarboxylation->Modify_Workup Yes Check_Reagents Check Reagent Quality: Anhydrous solvents, fresh base High_Decarboxylation->Check_Reagents No End Improved Synthesis Optimize_Addition->End Modify_Workup->End Check_Reagents->End

Caption: Troubleshooting decision workflow.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate and its Ethyl Ester Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate and Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. A comprehensive understanding of the nuanced differences in their reactivity is crucial for optimizing reaction conditions, enhancing yields, and designing efficient synthetic routes in the development of novel therapeutics. This document outlines the synthesis of these compounds, compares their reactivity in key chemical transformations with supporting data from analogous systems, and provides detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of the title compounds is presented below. These properties can influence solvent choice, reaction conditions, and purification methods.

PropertyThis compoundEthyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Molecular Formula C₁₀H₈F₂O₃C₁₁H₁₀F₂O₃
Molecular Weight 214.17 g/mol 228.19 g/mol
Appearance Likely a solid or oilLiquid or Solid or Semi-solid[1]
Boiling Point Not readily availableNot readily available
Solubility Expected to be soluble in common organic solventsExpected to be soluble in common organic solvents

Synthesis of Methyl and Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate

The synthesis of these β-keto esters can be achieved through a Claisen condensation reaction. Below are generalized protocols adapted from established procedures for similar compounds.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Difluorobenzoyl chloride

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium methoxide (1.1 equivalents) is suspended in anhydrous diethyl ether or THF.

  • A solution of methyl acetate (1.0 equivalent) in the same anhydrous solvent is added dropwise to the suspension with stirring.

  • A solution of 2,4-difluorobenzoyl chloride (1.0 equivalent) in the anhydrous solvent is then added dropwise to the reaction mixture at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is heated to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • The reaction mixture is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Synthesis of Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate

This synthesis follows a similar procedure to the methyl ester, with the appropriate substitution of reagents.

Materials:

  • 2,6-Difluorobenzoyl chloride

  • Ethyl potassium malonate

  • Anhydrous solvent (e.g., THF)

Procedure: A common synthetic route involves the reaction of ethyl potassium malonate with 2,6-difluorobenzoyl chloride.[2]

Comparative Chemical Reactivity

The reactivity of β-keto esters is primarily governed by the acidity of the α-protons and the electrophilicity of the two carbonyl groups. While both the methyl and ethyl esters of 3-(2,4-difluorophenyl)-3-oxopropanoate are expected to exhibit similar reactivity profiles, the nature of the ester group introduces subtle but significant differences, mainly due to steric and electronic effects.

Enolate Formation and Acidity

The α-protons of β-keto esters are acidic due to the stabilizing effect of the two adjacent carbonyl groups on the resulting enolate anion. The nature of the alkyl group on the ester (methyl vs. ethyl) is not expected to significantly alter the pKa of the α-protons.

Hydrolysis and Decarboxylation

β-keto esters can be hydrolyzed to the corresponding β-keto acids, which are susceptible to decarboxylation to yield a ketone. The rate of ester hydrolysis is influenced by steric hindrance around the ester carbonyl. It is a general observation that ethyl esters hydrolyze at a slightly slower rate than methyl esters under both acidic and basic conditions due to the greater steric bulk of the ethoxy group. For instance, in a comparative study of homologous esters, methyl benzoate showed higher stability (longer half-life) than ethyl benzoate in rat liver microsomes.[3] Therefore, Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate is predicted to undergo hydrolysis and subsequent decarboxylation at a marginally slower rate than its methyl counterpart under identical conditions.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines, which are important pharmaceutical scaffolds. This reaction involves the condensation of an aldehyde, a β-keto ester, and a nitrogen source. Studies have shown that both methyl and ethyl acetoacetate can be used effectively in this reaction, with good to high yields reported for both.[4][5] While direct comparative kinetic data for the title compounds is unavailable, the slightly smaller steric profile of the methyl ester might lead to a marginally faster reaction rate.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base. The reaction proceeds via a nucleophilic attack of an enolate on the carbonyl group of another ester molecule.[1][6][7][8][9] The bulkier ethyl group in Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate may slightly hinder the approach of the enolate, potentially leading to a slower reaction rate compared to the methyl ester.

Experimental Protocols for Reactivity Comparison

To empirically determine the reactivity differences, the following experimental protocols can be employed.

Protocol 1: Comparative Hydrolysis Rate Determination

Materials:

  • This compound

  • Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate

  • Sodium hydroxide solution (e.g., 0.1 M)

  • Ethanol or other suitable solvent

  • pH meter

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare stock solutions of known concentrations of both the methyl and ethyl esters in a suitable solvent.

  • In separate reaction vessels maintained at a constant temperature, initiate the hydrolysis by adding a known volume of the ester stock solution to a pre-heated sodium hydroxide solution.

  • At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction in the aliquots immediately by neutralizing the base with a standard acid.

  • Analyze the concentration of the remaining ester in each quenched aliquot using a calibrated HPLC or GC-MS method.

  • Plot the concentration of the ester versus time for both reactions and determine the initial reaction rates. The rate constants can be calculated by fitting the data to the appropriate rate law.

Protocol 2: Comparative Yield in Hantzsch Dihydropyridine Synthesis

Materials:

  • This compound

  • Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

  • Reaction vials, magnetic stirrer, heating block

Procedure:

  • In separate reaction vials, place the aromatic aldehyde (1 mmol), ammonium acetate (1.2 mmol), and either this compound (2 mmol) or Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (2 mmol).

  • Add ethanol (5 mL) to each vial.

  • Seal the vials and heat the reaction mixtures at a constant temperature (e.g., 80°C) with stirring for a set period (e.g., 4 hours).

  • After the reaction time, cool the mixtures to room temperature and induce precipitation of the dihydropyridine product (e.g., by adding cold water).

  • Collect the solid product by filtration, wash with cold ethanol, and dry to a constant weight.

  • Calculate the percentage yield for each reaction and compare the results. The purity of the products should be assessed by techniques such as melting point determination and NMR spectroscopy.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and experimental workflows discussed in this guide.

Claisen_Condensation Ester_1 R-CH2-COOR' Enolate Enolate [R-CH-COOR']⁻ Ester_1->Enolate Deprotonation Base Base (e.g., NaOR') Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Ester_2 R-CH2-COOR' Ester_2->Tetrahedral_Intermediate Beta_Keto_Ester β-Keto Ester R-CH2-CO-CH(R)-COOR' Tetrahedral_Intermediate->Beta_Keto_Ester Elimination of OR' Alcohol R'OH Tetrahedral_Intermediate->Alcohol

Caption: Generalized pathway for the Claisen condensation reaction.

Hantzsch_Synthesis_Workflow cluster_reactants Reactant Preparation Aldehyde Aldehyde (1 eq) Reaction_Setup Combine reactants in solvent (e.g., Ethanol) Aldehyde->Reaction_Setup Beta_Keto_Ester β-Keto Ester (2 eq) (Methyl or Ethyl) Beta_Keto_Ester->Reaction_Setup Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Reaction_Setup Heating Heat with stirring (e.g., 80°C, 4h) Reaction_Setup->Heating Workup Cool and precipitate product Heating->Workup Isolation Filter and wash solid Workup->Isolation Purification Recrystallize or Column Chromatography Isolation->Purification Analysis Characterize product (NMR, MS, MP) Purification->Analysis

Caption: Experimental workflow for the Hantzsch dihydropyridine synthesis.

Conclusion

References

Characterization of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry-based approaches for the characterization of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore expected fragmentation patterns based on established principles for β-keto esters and compare the utility of different ionization techniques.

Introduction

This compound is a β-keto ester of significant interest in medicinal chemistry. Accurate and comprehensive characterization of this molecule is crucial for quality control, reaction monitoring, and metabolite identification. Mass spectrometry, a powerful analytical technique, provides vital information regarding the molecular weight and structural features of the compound through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation Pathways

While specific experimental mass spectral data for this compound is not widely published, its fragmentation pattern under electron ionization (EI) can be predicted based on the well-documented behavior of β-keto esters.[1] The fragmentation of these molecules is primarily governed by two key processes: α-cleavage and the McLafferty rearrangement.[1]

Molecular Ion Peak: The molecular weight of this compound (C10H8F2O3) is 214.17 g/mol . Therefore, the molecular ion peak [M]⁺• would be observed at an m/z of 214.

Key Fragmentation Pathways:

  • α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl groups. For this compound, two primary α-cleavage pathways are anticipated:

    • Cleavage between the benzoyl group and the adjacent methylene group, leading to the formation of the 2,4-difluorobenzoyl cation at m/z 141 . This is often a very stable and prominent fragment for aroyl compounds.

    • Cleavage of the methoxy group from the ester, resulting in a fragment at m/z 183 ([M-OCH3]⁺).

  • McLafferty Rearrangement: This is a characteristic fragmentation of molecules containing a carbonyl group and a γ-hydrogen. In this compound, a γ-hydrogen is available on the methyl group of the ester. The rearrangement would lead to the elimination of a neutral molecule of methyl acetate and the formation of a radical cation of 2,4-difluorobenzoylketene at m/z 168 .

The following diagram illustrates the predicted fragmentation pathways:

fragmentation M [C10H8F2O3]⁺• m/z 214 (Molecular Ion) frag1 [C7H3F2O]⁺ m/z 141 (2,4-Difluorobenzoyl cation) M->frag1 α-cleavage frag2 [C9H5F2O2]⁺ m/z 183 ([M-OCH3]⁺) M->frag2 α-cleavage frag3 [C8H4F2O2]⁺• m/z 168 (McLafferty Rearrangement Product) M->frag3 McLafferty Rearrangement

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Comparison of Analytical Techniques

The choice of mass spectrometry technique can significantly impact the quality and type of data obtained. Here, we compare two common approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Ionization Technique Primarily Electron Ionization (EI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Fragmentation Extensive, provides detailed structural information.[2][3]Softer ionization, often results in a prominent molecular ion peak with less fragmentation.[4]
Volatility Requirement Compound must be volatile and thermally stable.[5]Suitable for a wider range of compounds, including non-volatile and thermally labile ones.[5]
Structural Elucidation Excellent for detailed structural analysis due to predictable fragmentation patterns.[2]Tandem MS (MS/MS) is often required for detailed structural information.[6]
Sensitivity Generally high for volatile compounds.Can be very high, especially with ESI.

Table 1: Comparison of GC-MS and LC-MS for the analysis of this compound.

Experimental Protocols

Below are generalized experimental protocols for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve the compound in the mobile phase (e.g., acetonitrile/water mixture).

  • LC Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Quadrupole, TOF, or Orbitrap.

    • Scan Range: m/z 50-500.

    • MS/MS: If structural information is needed, perform fragmentation of the precursor ion (m/z 215, [M+H]⁺) using collision-induced dissociation (CID).

Logical Workflow for Characterization

The following diagram outlines a logical workflow for the characterization of a synthesized batch of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification GCMS GC-MS Analysis (EI) Purification->GCMS Volatile Sample LCMS LC-MS Analysis (ESI) Purification->LCMS Non-Volatile/Confirmation MW_Confirm Confirm Molecular Weight (m/z 214) GCMS->MW_Confirm Frag_Analysis Analyze Fragmentation Pattern (m/z 141, 183, 168) GCMS->Frag_Analysis LCMS->MW_Confirm Purity Assess Purity LCMS->Purity MW_Confirm->Purity Frag_Analysis->Purity Final Structure Confirmed Purity->Final

References

Comparative Guide to the Preparation of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate, a critical reference standard in pharmaceutical development. The purity and well-defined impurity profile of this standard are paramount, particularly in its role as a key intermediate in the synthesis of antifungal agents such as Voriconazole. Controlling impurities at this stage is essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction to this compound

This compound is a β-keto ester that serves as a vital building block in organic synthesis. Its significance in the pharmaceutical industry is pronounced, primarily as a precursor to complex heterocyclic molecules. As a reference standard, it is used for the identification, quantification, and control of process-related impurities in drug manufacturing, ensuring that the final drug product meets stringent regulatory requirements.

Comparison of Synthetic Preparation Methods

Two prevalent methods for the synthesis of this compound are the Claisen Condensation of an aromatic ketone with a carbonate ester and the acylation of a malonic ester derivative. Below is a detailed comparison of these two approaches.

Table 1: Comparison of Synthetic Methods for this compound
ParameterMethod 1: Claisen-Type CondensationMethod 2: Acylation of Dimethyl Malonate
Starting Materials 2,4-Difluoroacetophenone, Dimethyl CarbonateDimethyl Malonate, 2,4-Difluorobenzoyl Chloride
Key Reagents Strong base (e.g., Sodium Hydride, Sodium Methoxide)Magnesium Ethoxide, Triethylamine
Typical Reaction Yield 65-75%70-85%
Reported Purity (Pre-purification) 85-90%90-95%
Potential Key Impurities Unreacted 2,4-difluoroacetophenone, self-condensation products of dimethyl carbonate, products of side reactions involving the strong base.Diacylated malonate byproduct, unreacted dimethyl malonate, residual 2,4-difluorobenzoyl chloride or 2,4-difluorobenzoic acid (from hydrolysis).
Process Scalability Good, but requires careful handling of strong bases.Generally good and amenable to large-scale production.
Purification Method Column chromatography or distillation.Column chromatography or recrystallization.

Experimental Protocols

Method 1: Claisen-Type Condensation

This method involves the base-catalyzed reaction between 2,4-difluoroacetophenone and dimethyl carbonate.

Protocol:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF), dimethyl carbonate (3.0 equivalents) is added under a nitrogen atmosphere.

  • The mixture is heated to reflux.

  • A solution of 2,4-difluoroacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the refluxing mixture.

  • The reaction is maintained at reflux for 4-6 hours, monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction is cooled to 0°C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield this compound.

Method 2: Acylation of Dimethyl Malonate

This route utilizes the acylation of the magnesium enolate of dimethyl malonate with 2,4-difluorobenzoyl chloride.

Protocol:

  • Magnesium turnings (1.1 equivalents) and a catalytic amount of iodine are suspended in anhydrous ethanol.

  • A solution of dimethyl malonate (1.0 equivalent) in anhydrous toluene is added, and the mixture is heated to initiate the formation of the magnesium enolate.

  • After the magnesium has reacted, the solvent is removed under reduced pressure.

  • The residue is dissolved in anhydrous toluene, and triethylamine (1.2 equivalents) is added.

  • The mixture is cooled to 0°C, and a solution of 2,4-difluorobenzoyl chloride (1.0 equivalent) in anhydrous toluene is added dropwise.

  • The reaction is stirred at room temperature for 12-16 hours.

  • The reaction is quenched with dilute hydrochloric acid, and the organic layer is separated.

  • The aqueous layer is extracted with toluene.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by vacuum distillation or column chromatography.

Mandatory Visualizations

Synthesis_Comparison cluster_method1 Method 1: Claisen-Type Condensation cluster_method2 Method 2: Acylation of Dimethyl Malonate start1 2,4-Difluoroacetophenone + Dimethyl Carbonate product1 This compound start1->product1 Condensation reagent1 Strong Base (e.g., NaH) reagent1->product1 comparison Comparison product1->comparison start2 Dimethyl Malonate + 2,4-Difluorobenzoyl Chloride product2 This compound start2->product2 Acylation reagent2 Mg(OEt)2 / Et3N reagent2->product2 product2->comparison

Caption: Comparison of two synthetic pathways for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials reaction Chemical Reaction start->reaction quench Reaction Quenching reaction->quench extraction Extraction & Washing quench->extraction drying Drying & Concentration extraction->drying purification Purification (Chromatography/Distillation) drying->purification analysis Purity & Impurity Analysis (HPLC, GC, NMR, MS) purification->analysis ref_std Qualified Reference Standard analysis->ref_std

Caption: General experimental workflow for the preparation and qualification of the reference standard.

Purity and Impurity Profile Analysis

The qualification of this compound as a reference standard necessitates rigorous analytical characterization to confirm its identity, purity, and impurity profile.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities. A well-developed HPLC method should be able to separate the main component from starting materials, by-products, and degradation products.

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure of the compound and can be used for quantitative analysis (qNMR) to determine purity against a certified reference material.

  • Mass Spectrometry (MS): Provides molecular weight confirmation and is often coupled with HPLC (LC-MS) or GC (GC-MS) for the identification of unknown impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups.

Common Impurities and Their Origin:

The impurity profile is highly dependent on the synthetic route chosen. For a reference standard, it is crucial to identify and, if necessary, synthesize and characterize potential impurities. The presence of isomeric impurities, such as those arising from differently substituted fluorobenzenes in the starting materials, is a critical consideration in the synthesis of related APIs like Voriconazole.[1]

Conclusion

Both the Claisen-type condensation and the acylation of dimethyl malonate are viable methods for the preparation of this compound. The choice of method may depend on the availability of starting materials, scalability requirements, and the desired impurity profile. For its use as a reference standard, the final product must be of the highest possible purity, thoroughly characterized, and accompanied by a comprehensive certificate of analysis detailing its identity, purity, and the identity and quantity of any impurities. This ensures its suitability for the accurate quality control of pharmaceutical products.

References

Comparative Guide to Validated HPLC and GC-MS Methods for the Assay of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the assay of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate, a key intermediate in the synthesis of various pharmaceutical compounds.

Method Comparison

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix, and the need for structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quality control of pharmaceutical compounds. A reversed-phase HPLC method is proposed here, which is common for molecules of moderate polarity. A key challenge in the HPLC analysis of β-keto esters is the potential for keto-enol tautomerism, which can lead to poor peak shapes.[1] To mitigate this, the proposed method utilizes an acidic mobile phase to promote a single tautomeric form and ensure sharp, symmetrical peaks.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, providing both quantitative data and structural information. However, due to the relatively low volatility of this compound, derivatization is typically required to improve its thermal stability and chromatographic behavior.[2][3] Silylation is a common derivatization technique for compounds with active hydrogens.[3]

Data Presentation

The following tables summarize the typical quantitative performance data for the validated HPLC and GC-MS methods for the assay of this compound. These values are representative of what can be expected from well-validated analytical methods for similar compounds.[4][5][6]

Table 1: HPLC Method Performance Data

ParameterResult
Linearity (R²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD%)< 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
RobustnessRobust

Table 2: GC-MS Method (with Silylation) Performance Data

ParameterResult
Linearity (R²)> 0.998
Accuracy (% Recovery)97.0 - 103.0%
Precision (RSD%)< 3.0%
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.03 µg/mL
RobustnessModerately Robust

Experimental Protocols

Detailed methodologies for the validated HPLC assay and a comparative GC-MS method are provided below.

Validated HPLC Method Protocol

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile phase

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to obtain a theoretical concentration similar to the standard solution.

3. Method Validation Procedure:

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte. Conduct forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that degradation products do not interfere with the analyte peak, thus establishing the method as stability-indicating.[4][5]

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50-150% of the nominal concentration). Plot the peak area response against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate preparations of the sample solution at 100% of the test concentration on the same day and calculate the relative standard deviation (RSD%).

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument and calculate the RSD%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.

Comparative GC-MS Method Protocol

1. Derivatization (Silylation):

  • Evaporate a known amount of the sample or standard to dryness under a gentle stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the derivatization.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at an initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

Visualizations

The following diagrams illustrate the logical workflow for the HPLC method validation and a signaling pathway-style representation of the analytical method selection process.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity / Forced Degradation start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

Caption: Workflow for HPLC method validation.

Method_Selection analyte Analyte: this compound question1 Need for Structural Confirmation? analyte->question1 question2 High Throughput Required? question1->question2 No gcms GC-MS Method question1->gcms Yes hplc HPLC Method question2->hplc Yes question2->gcms No

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to Base Selection for the Efficient Synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of β-keto esters is a cornerstone of modern organic chemistry, providing key intermediates for the construction of a wide array of pharmaceuticals and complex molecules. Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a valuable building block, and its efficient synthesis is of significant interest. The most common route to this compound is the Claisen condensation of methyl 2,4-difluorobenzoate with methyl acetate. The choice of base is a critical parameter in this transformation, directly influencing reaction efficiency, yield, and purity of the final product.

This guide provides a comparative analysis of common bases used for the synthesis of this compound, supported by representative experimental protocols and performance data.

Comparative Performance of Bases

The selection of a suitable base for the Claisen condensation is crucial to deprotonate the α-carbon of methyl acetate, initiating the nucleophilic attack on methyl 2,4-difluorobenzoate. The ideal base should be strong enough to generate the enolate, non-nucleophilic towards the ester carbonyl groups to avoid side reactions, and afford a high yield of the desired product. Here, we compare three commonly employed bases: Sodium Methoxide (NaOMe), Sodium Hydride (NaH), and Lithium Diisopropylamide (LDA).

BaseReaction Time (Typical)Yield (%)Purity (%)Key Considerations
Sodium Methoxide4-6 hours75-85~95The corresponding alkoxide prevents transesterification. Requires strictly anhydrous conditions.
Sodium Hydride6-8 hours80-90>97A strong, non-nucleophilic base that drives the reaction to completion. Requires careful handling due to its pyrophoric nature.
Lithium Diisopropylamide (LDA)1-2 hours70-80~96A very strong, non-nucleophilic, and sterically hindered base. Ideal for preventing self-condensation of the enolizable ester. Requires low temperatures.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using each of the compared bases are provided below.

1. Synthesis using Sodium Methoxide (NaOMe)

  • Reaction Principle: Sodium methoxide is a classic choice for Claisen condensations involving methyl esters. As the conjugate base of methanol, it does not lead to transesterification byproducts.

  • Procedure:

    • To a stirred solution of methyl acetate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium methoxide (1.1 equivalents) portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add a solution of methyl 2,4-difluorobenzoate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

2. Synthesis using Sodium Hydride (NaH)

  • Reaction Principle: Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the ester, driving the reaction equilibrium towards the product.[1]

  • Procedure:

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, add a solution of methyl acetate (1.2 equivalents) in anhydrous THF dropwise at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Add a solution of methyl 2,4-difluorobenzoate (1.0 equivalent) in anhydrous THF dropwise.

    • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and cautiously quench with glacial acetic acid followed by water.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

3. Synthesis using Lithium Diisopropylamide (LDA)

  • Reaction Principle: LDA is a very strong, sterically hindered, non-nucleophilic base. Its use allows for rapid enolate formation at low temperatures, which can improve selectivity in mixed Claisen condensations.

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare LDA in situ by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C.

    • To this freshly prepared LDA solution, add a solution of methyl acetate (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir for 30 minutes.

    • Add a solution of methyl 2,4-difluorobenzoate (1.0 equivalent) in anhydrous THF dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

    • Quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the product via column chromatography.

Visualizing the Synthesis and Logic

To further clarify the experimental process and the decision-making involved in base selection, the following diagrams are provided.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Methyl 2,4-difluorobenzoate Methyl 2,4-difluorobenzoate Reaction Conditions Reaction Conditions Methyl 2,4-difluorobenzoate->Reaction Conditions Methyl Acetate Methyl Acetate Methyl Acetate->Reaction Conditions Base (NaOMe, NaH, or LDA) Base (NaOMe, NaH, or LDA) Base (NaOMe, NaH, or LDA)->Reaction Conditions Anhydrous THF Anhydrous THF Inert Atmosphere (N2) Inert Atmosphere (N2) Temperature Control (0°C to Reflux) Temperature Control (0°C to Reflux) Quenching Quenching Extraction Extraction Column Chromatography Column Chromatography Product Product Work-up & Purification Work-up & Purification Reaction Conditions->Work-up & Purification Work-up & Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

G cluster_input Input Parameters cluster_bases Base Options cluster_outcome Predicted Outcome Desired Yield Desired Yield Choice of Base Choice of Base Desired Yield->Choice of Base Desired Purity Desired Purity Desired Purity->Choice of Base Reaction Time Constraints Reaction Time Constraints Reaction Time Constraints->Choice of Base Safety Considerations Safety Considerations Safety Considerations->Choice of Base NaOMe NaOMe Choice of Base->NaOMe NaH NaH Choice of Base->NaH LDA LDA Choice of Base->LDA Reaction Efficiency Reaction Efficiency NaOMe->Reaction Efficiency NaH->Reaction Efficiency LDA->Reaction Efficiency

Caption: Logical relationship between experimental goals and the selection of a base for optimal reaction efficiency.

References

Spectroscopic Data Confirmation: A Comparative Guide for Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the expected spectroscopic data for Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate, alongside experimental data for structurally similar compounds to aid in its characterization.

Comparison of Spectroscopic Data

The following tables summarize the key spectroscopic data for compounds structurally related to this compound. This data serves as a reference for the expected spectral characteristics of the target compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
Methyl 3-oxo-3-phenylpropanoate CDCl₃7.95 (d, 2H), 7.61 (t, 1H), 7.47 (t, 2H), 3.99 (s, 2H), 3.74 (s, 3H)
Methyl 3-(4-fluorophenyl)-3-oxopropanoate CDCl₃8.00 (dd, 2H), 7.18 (t, 2H), 3.98 (s, 2H), 3.75 (s, 3H)
Predicted this compound CDCl₃Aromatic protons expected in the range of 6.9-7.9 ppm with complex splitting due to fluorine coupling. Methylene protons (~4.0 ppm) and methyl protons (~3.7 ppm) are also anticipated.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
Methyl 3-oxo-3-phenylpropanoate CDCl₃192.5, 167.5, 136.4, 133.9, 128.8, 128.4, 52.5, 45.9
Methyl 3-(4-fluorophenyl)-3-oxopropanoate CDCl₃190.9, 167.3, 166.0 (d, ¹JCF = 255 Hz), 132.8 (d, ⁴JCF = 3 Hz), 131.2 (d, ³JCF = 9 Hz), 116.0 (d, ²JCF = 22 Hz), 52.6, 45.9
Predicted this compound CDCl₃Carbonyl carbons expected around 190 ppm and 167 ppm. Aromatic carbons will show characteristic splitting patterns due to coupling with the two fluorine atoms. Aliphatic carbons are expected around 52 ppm and 46 ppm.

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
Methyl 3-oxo-3-phenylpropanoate C₁₀H₁₀O₃178.18105 (C₆H₅CO⁺), 77 (C₆H₅⁺), 51
Methyl 3-(4-fluorophenyl)-3-oxopropanoate C₁₀H₉FO₃196.17123 (FC₆H₄CO⁺), 95 (FC₆H₄⁺)
Predicted this compound C₁₀H₈F₂O₃214.16Expected fragments include 141 (F₂C₆H₃CO⁺) and 113 (F₂C₆H₃⁺).

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of these compounds. Below are generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.[1] Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR of similar compounds, a relaxation delay of 1-2 seconds and 8-16 scans are generally sufficient. For ¹³C NMR, a longer relaxation delay (2-5 seconds) and a larger number of scans (128-1024) are often required to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS): Electron ionization (EI) mass spectra are typically acquired using a mass spectrometer with an ionization energy of 70 eV. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The mass analyzer, commonly a quadrupole or time-of-flight (TOF), is scanned over a mass range of m/z 50-500.

Workflow for Spectroscopic Data Confirmation

The following diagram illustrates a typical workflow for the confirmation of a chemical structure using spectroscopic data.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesize Compound Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample MS Mass Spectrometry (e.g., EI-MS) Purification->MS Pure Sample Interpretation Interpret Spectra NMR->Interpretation MS->Interpretation Comparison Compare with Expected Data & Analogues Interpretation->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of a chemical compound.

References

Alternative precursors to "Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate" in antifungal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key pharmaceutical intermediates is a critical stage where efficiency, cost, and yield are paramount. A pivotal intermediate in the synthesis of numerous triazole-based antifungal agents is Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate. This guide provides a comparative analysis of alternative precursors and synthetic routes to this essential β-keto ester, offering insights into the potential advantages and disadvantages of each approach. The information presented is collated from various synthetic methodologies and is intended to inform strategic decisions in the drug development pipeline.

The conventional synthesis of this compound often relies on a Claisen condensation reaction. However, variations in starting materials can offer significant benefits in terms of availability, cost, and reaction efficiency. This guide explores three primary alternative precursors: Methyl 2,4-difluorobenzoate, 2,4-Difluoroacetophenone, and 2,4-Difluorobenzoyl chloride.

Comparative Analysis of Synthetic Precursors

The selection of a synthetic route is often a trade-off between factors such as the number of steps, overall yield, and the cost and availability of starting materials. The following table summarizes the key metrics for the synthesis of this compound from the three alternative precursors.

PrecursorReagentReaction TypeTypical Yield (%)Reaction Time (h)Temperature (°C)
Methyl 2,4-difluorobenzoate Methyl acetate, Sodium methoxideClaisen Condensation60-704-650-60
2,4-Difluoroacetophenone Dimethyl carbonate, Sodium hydrideCarboxymethylation55-656-870-80
2,4-Difluorobenzoyl chloride Meldrum's acid, Pyridine, MethanolAcylation-Methanolysis75-853-50 to Reflux

Experimental Protocols

Detailed methodologies for each synthetic route are crucial for reproducibility and optimization. Below are representative experimental protocols for the synthesis of this compound from the discussed precursors.

Route 1: Claisen Condensation of Methyl 2,4-difluorobenzoate and Methyl Acetate

This method represents a classical approach to the formation of β-keto esters.

Protocol:

  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous toluene, a mixture of Methyl 2,4-difluorobenzoate (1.0 equivalent) and methyl acetate (2.0 equivalents) is added dropwise at room temperature.

  • The reaction mixture is then heated to 50-60 °C and stirred for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the slow addition of dilute hydrochloric acid.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to afford this compound.

Route 2: Carboxymethylation of 2,4-Difluoroacetophenone with Dimethyl Carbonate

This route offers an alternative by utilizing a readily available acetophenone derivative.

Protocol:

  • To a suspension of sodium hydride (1.5 equivalents) in anhydrous dimethylformamide (DMF), a solution of 2,4-Difluoroacetophenone (1.0 equivalent) in DMF is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes, followed by the addition of dimethyl carbonate (2.0 equivalents).

  • The reaction mixture is heated to 70-80 °C and stirred for 6-8 hours.

  • After cooling, the reaction is carefully quenched with ice-water and acidified with dilute sulfuric acid.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried, and concentrated.

  • Purification by fractional distillation under reduced pressure yields the desired β-keto ester.

Route 3: Acylation of Meldrum's Acid with 2,4-Difluorobenzoyl Chloride followed by Methanolysis

This two-step, one-pot procedure is often highly efficient for the synthesis of β-keto esters.[1]

Protocol:

  • To a solution of Meldrum's acid (1.1 equivalents) and pyridine (2.2 equivalents) in anhydrous dichloromethane at 0 °C, a solution of 2,4-Difluorobenzoyl chloride (1.0 equivalent) in dichloromethane is added dropwise.[2]

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The mixture is washed with cold 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried and concentrated to give the crude acyl Meldrum's acid intermediate.[1]

  • The intermediate is then dissolved in anhydrous methanol and refluxed for 2-4 hours.[1]

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic alternatives, the following diagram illustrates the comparative experimental workflows.

G Comparative Synthetic Workflows cluster_0 Route 1: Claisen Condensation cluster_1 Route 2: Carboxymethylation cluster_2 Route 3: Acylation-Methanolysis A1 Methyl 2,4-difluorobenzoate + Methyl acetate A2 Reaction with Sodium Methoxide A1->A2 A3 Acidic Workup A2->A3 A4 Purification A3->A4 P This compound A4->P B1 2,4-Difluoroacetophenone + Dimethyl carbonate B2 Reaction with Sodium Hydride B1->B2 B3 Acidic Workup B2->B3 B4 Purification B3->B4 B4->P C1 2,4-Difluorobenzoyl chloride + Meldrum's acid C2 Acylation with Pyridine C1->C2 C3 Methanolysis C2->C3 C4 Purification C3->C4 C4->P

Caption: Comparative workflows for the synthesis of the target molecule.

Mechanism of Action of Derived Antifungals

Triazole antifungals derived from this compound primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death.

G Signaling Pathway of Triazole Antifungals cluster_0 A Triazole Antifungal (derived from precursor) C Lanosterol 14α-demethylase (CYP51) A->C Inhibition B Fungal Cell E Ergosterol Biosynthesis C->E Catalyzes C->E Blocked D Lanosterol D->C Catalyzes F Ergosterol E->F G Fungal Cell Membrane Integrity E->G Disrupted F->G Maintains H Fungal Cell Death G->H

Caption: Mechanism of action of triazole antifungals targeting ergosterol biosynthesis.

References

Cost-benefit analysis of different "Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate" synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost-benefit analysis of two prominent synthetic routes for Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction efficiency, cost of starting materials, and overall process viability to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutics. The efficiency and cost-effectiveness of its synthesis are critical factors for drug discovery and development programs. This guide outlines and compares two viable synthetic pathways: a Claisen Condensation approach and a Grignard Reaction-based method.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for the two proposed synthesis routes. Prices for reagents are based on commercially available data for bulk quantities and may vary depending on the supplier and purity.

Table 1: Cost Analysis of Starting Materials

ReagentMolecular Weight ( g/mol )Price (USD/kg)Supplier Example(s)
2,4-Difluorobenzoyl chloride176.55600 - 1150Simson Pharma, Matrix Scientific[1]
Methyl Acetate74.081.82 - 2.50Univar Solutions, IndiaMART[2][3]
Sodium Hydride (60% dispersion in oil)24.00 (as NaH)100 - 600IndiaMART, Sigma-Aldrich[4]
2,4-Difluorobromobenzene192.99150 - 300Ultima Chemicals, AB Enterprises[5][6]
Magnesium Turnings24.3150 - 100IndiaMART, Carl ROTH[7][8]
Diethyl Carbonate118.1310 - 20Available from various bulk suppliers
Dry Ice (Solid CO2)44.011 - 5Local industrial gas suppliers
Diethyl Ether (Anhydrous)74.1215 - 30Available from various chemical suppliers
Hydrochloric Acid (37%)36.461 - 2Available from various chemical suppliers
Sodium Bicarbonate84.011 - 2Available from various chemical suppliers
Anhydrous Sodium Sulfate142.041 - 3Available from various chemical suppliers

Table 2: Process and Yield Comparison

ParameterRoute 1: Claisen CondensationRoute 2: Grignard Reaction
Starting Materials 2,4-Difluorobenzoyl chloride, Methyl Acetate, Sodium Hydride2,4-Difluorobromobenzene, Magnesium Turnings, Diethyl Carbonate, Dry Ice
Key Reaction Claisen CondensationGrignard Reaction followed by acylation
Reported Yield 75-85% (estimated based on similar reactions)60-70% (estimated based on similar reactions)
Purity Typically >95% after purificationTypically >95% after purification
Reaction Conditions Anhydrous conditions, inert atmosphere, reflux temperatureAnhydrous conditions, inert atmosphere, low to room temperature
Work-up and Purification Acidic work-up, extraction, distillation/chromatographyAcidic work-up, extraction, distillation/chromatography
Waste Products Sodium chloride, hydrogen gas, residual solventMagnesium salts, residual solvent, CO2 (from excess dry ice)

Experimental Protocols

Route 1: Claisen Condensation of 2,4-Difluorobenzoyl Chloride with Methyl Acetate

This route is based on the well-established Claisen condensation reaction, a reliable method for forming β-keto esters.

Experimental Workflow:

Claisen_Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification NaH Sodium Hydride Solvent1 Anhydrous THF NaH->Solvent1 Suspend MeOAc Methyl Acetate ReactionVessel Reaction Mixture (0°C to reflux) MeOAc->ReactionVessel Add dropwise DFBC 2,4-Difluorobenzoyl Chloride DFBC->ReactionVessel Add dropwise Quench Quench with Aqueous Acid ReactionVessel->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na2SO4 Extract->Dry Purify Vacuum Distillation Dry->Purify Product1 Methyl 3-(2,4-difluorophenyl) -3-oxopropanoate Purify->Product1

Caption: Workflow for the Claisen Condensation synthesis route.

Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the suspension to 0 °C and add methyl acetate (2.0 eq.) dropwise via the dropping funnel. Allow the mixture to stir at room temperature for 1 hour.

  • Acylation: Cool the reaction mixture back to 0 °C and add a solution of 2,4-difluorobenzoyl chloride (1.0 eq.) in anhydrous THF dropwise. After the addition is complete, heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride, followed by the addition of 1M HCl until the solution is acidic.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Route 2: Grignard Reaction of 2,4-Difluorobromobenzene followed by Acylation

This route utilizes a Grignard reagent, a powerful tool for carbon-carbon bond formation.

Experimental Workflow:

Grignard_Reaction cluster_grignard_prep Grignard Reagent Formation cluster_acylation_step Acylation cluster_esterification Esterification & Condensation Mg Magnesium Turnings Solvent2 Anhydrous Diethyl Ether Mg->Solvent2 in DFBB 2,4-Difluorobromobenzene Grignard 2,4-Difluorophenyl magnesium Bromide DFBB->Grignard Add dropwise Carbonation Pour over crushed Dry Ice Grignard->Carbonation Acidification Acidify with HCl Carbonation->Acidification CarboxylicAcid 2,4-Difluorobenzoic Acid Acidification->CarboxylicAcid ThionylChloride Thionyl Chloride CarboxylicAcid->ThionylChloride React with AcylChloride 2,4-Difluorobenzoyl Chloride ThionylChloride->AcylChloride Condensation Claisen Condensation (as in Route 1) AcylChloride->Condensation Product2 Methyl 3-(2,4-difluorophenyl) -3-oxopropanoate Condensation->Product2

References

Safety Operating Guide

Personal protective equipment for handling Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety data for the closely related analogue, Methyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate, and general best practices for handling chemicals of this class. A thorough risk assessment should be conducted before commencing any work.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to possess the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

GHS Hazard Pictogram:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Remarks
Respiratory Air-purifying respirator with organic vapor cartridgesTo be used in well-ventilated areas. For higher concentrations or in poorly ventilated areas, a supplied-air respirator is required.
Eyes & Face Chemical safety goggles and face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.
Body Laboratory coat or chemical-resistant suitA fully buttoned lab coat should be worn at all times. For larger quantities or splash potential, a chemical-resistant suit is advised.
Feet Closed-toe shoesShoes should be made of a material that is resistant to chemicals.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical for the safe handling and storage of this compound.

Handling Workflow

Caption: A workflow diagram for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Always work in a well-ventilated chemical fume hood.[1]

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Don all required personal protective equipment as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Avoid inhalation of dust or vapors.[1]

    • Prevent contact with skin and eyes.[1]

    • Use spark-proof tools and explosion-proof equipment if the compound is handled in a way that could generate static electricity.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

    • The container should be clearly labeled with the chemical name and associated hazards.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection
  • Solid Waste: Collect any solid waste contaminated with this compound in a designated, labeled, and sealed container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed container. Do not mix with other incompatible waste streams.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Disposal Procedure

All waste containing this compound must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. It is recommended to use a licensed chemical waste disposal company. Do not discharge to sewer systems.

Experimental Protocol: General Procedure for a Reaction with a β-Keto Ester

The following is a general protocol for a reaction involving a β-keto ester like this compound. This should be adapted based on the specific requirements of your experiment.

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the required solvent to a clean, dry reaction flask equipped with a magnetic stir bar.

    • Add any other reactants to the flask.

  • Addition of this compound:

    • Carefully weigh the desired amount of this compound in the fume hood.

    • Slowly add the compound to the reaction mixture while stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture by adding an appropriate quenching agent (e.g., water or a saturated ammonium chloride solution).

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product using a suitable technique such as column chromatography or recrystallization.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.